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  • Product: 1-Butanoylpyrrolidin-2-one
  • CAS: 22707-38-6

Core Science & Biosynthesis

Foundational

1-Butanoylpyrrolidin-2-one: Chemical Structure, Properties, and Advanced Applications in Synthetic and Polymer Chemistry

Executive Summary & Chemical Identity Welcome to this comprehensive technical guide on 1-Butanoylpyrrolidin-2-one (commonly referred to as N-butyrylpyrrolidone). In my years of optimizing synthetic workflows and polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Welcome to this comprehensive technical guide on 1-Butanoylpyrrolidin-2-one (commonly referred to as N-butyrylpyrrolidone). In my years of optimizing synthetic workflows and polymer formulations, I have found that N-acyl lactams are often misunderstood. They are not merely inert structural motifs; they are highly reactive, tunable intermediates.

1-Butanoylpyrrolidin-2-one serves a dual purpose in modern chemistry. In polymer science, it acts as a highly efficient promoter/initiator for the anionic ring-opening polymerization (AROP) of 2-pyrrolidone to Nylon-4[1]. In pharmaceutical development, the N-acylpyrrolidone moiety is a critical building block for synthesizing complex depsipeptides and novel antiparasitic agents[2],[3]. This whitepaper bridges the gap between its fundamental physicochemical properties and its bench-level applications, providing self-validating protocols for your laboratory.

Physicochemical Properties & Structural Analysis

To effectively utilize 1-butanoylpyrrolidin-2-one, one must first understand the causality behind its reactivity. Standard amides are highly stable due to the resonance of the nitrogen lone pair into the carbonyl oxygen. However, in an N-acyl lactam like 1-butanoylpyrrolidin-2-one, the nitrogen lone pair is cross-conjugated. It is pulled between the endocyclic lactam carbonyl and the exocyclic butyryl carbonyl. This competition drastically reduces the resonance stabilization of both C–N bonds, rendering the carbonyl carbons highly electrophilic. This "twisted amide" character is what makes the molecule an exceptional acyl transfer agent and polymerization initiator.

Quantitative Data Summary

Below is a consolidated table of the core physicochemical properties of 1-butanoylpyrrolidin-2-one[4],[5],[6]:

PropertyValue
IUPAC Name 1-butanoylpyrrolidin-2-one
Common Synonyms N-butyrylpyrrolidone, 1-butyrylpyrrolidin-2-one
CAS Registry Number 22707-38-6
Molecular Formula C8H13NO2
Molecular Weight 155.20 g/mol
Appearance Colorless to pale yellow liquid
Structural Motif N-acyl lactam (Cross-conjugated amide)

Synthesis & Experimental Protocols

The following protocol details the synthesis of 1-butanoylpyrrolidin-2-one via the nucleophilic acyl substitution of 2-pyrrolidone with butyryl chloride.

Protocol 1: Synthesis of 1-Butanoylpyrrolidin-2-one

Self-Validating System: The successful progression of this reaction is visually confirmed by the precipitation of triethylammonium chloride salts, which serves as an internal indicator of acylation.

Reagents: 2-Pyrrolidone (1.0 eq), Butyryl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-pyrrolidone and anhydrous DCM.

    • Causality: Moisture must be strictly excluded. Water will competitively hydrolyze butyryl chloride into butyric acid, drastically reducing the yield and complicating downstream purification.

  • Base Addition: Add triethylamine and cool the mixture to 0 °C using an ice bath.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C is critical to control the exothermic acylation reaction and prevent the ring-opening of the lactam.

  • Acylation: Add butyryl chloride dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized heating and maintains a low concentration of the highly reactive acyl chloride, ensuring selective N-acylation over O-acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor via TLC until the 2-pyrrolidone spot is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous MgSO4.

    • Causality: The aqueous wash physically removes the triethylammonium chloride salts and neutralizes any residual acid, preventing the reverse hydrolysis of the newly formed N-acyl bond.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield the pure product.

SynthesisWorkflow A 2-Pyrrolidone + Triethylamine in Anhydrous DCM (0 °C) B Dropwise Addition of Butyryl Chloride A->B Exothermic Control C Stirring at RT (4-6 h) Formation of Triethylammonium Chloride B->C Acylation Reaction D Aqueous Quench & Extraction (Water/Brine Wash) C->D Remove HCl Salts E Drying over MgSO4 & Solvent Evaporation D->E Remove Moisture F Vacuum Distillation or Column Chromatography E->F Purification G Pure 1-Butanoylpyrrolidin-2-one (Target Compound) F->G Yield >85%

Caption: Step-by-step workflow for the synthesis and purification of 1-Butanoylpyrrolidin-2-one.

Reactivity & Advanced Applications

Application A: Initiator for Nylon-4 Polymerization

Nylon-4 (polypyrrolidone) is a highly desirable hydrophilic polyamide, but the 5-membered lactam ring of 2-pyrrolidone has low ring strain, making polymerization thermodynamically challenging. To overcome this, Anionic Ring-Opening Polymerization (AROP) is employed, utilizing N-acylpyrrolidones as essential promoters[1],[7].

Protocol 2: AROP of 2-Pyrrolidone

  • Monomer Activation: React 2-pyrrolidone with a strong base (e.g., Potassium tert-butoxide or NaH) under vacuum at 50 °C to form the active pyrrolidonate anion.

  • Initiation: Add a catalytic amount of 1-butanoylpyrrolidin-2-one.

    • Causality: The highly electrophilic endocyclic carbonyl of the N-acylpyrrolidone is attacked by the pyrrolidonate anion. This triggers the initial ring-opening event, which is the rate-limiting step of the polymerization[7].

  • Propagation: The newly formed alkoxide-like intermediate rapidly rearranges to a new N-acyl lactam chain end, which is subsequently attacked by another monomer anion, propagating the Nylon-4 chain.

PolymerizationMech A 2-Pyrrolidone + Strong Base (NaH) B Pyrrolidonate Anion (Active Monomer) A->B Deprotonation D Nucleophilic Attack on Endocyclic Carbonyl B->D C 1-Butanoylpyrrolidin-2-one (Initiator) C->D E Ring Opening & Chain Extension D->E Acyl Transfer F Nylon-4 Polymer (Polypyrrolidone) E->F Propagation

Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP) initiated by N-acylpyrrolidone.

Application B: Pharmaceutical Intermediates & Drug Discovery

Beyond polymers, the N-acylpyrrolidone scaffold is a privileged structure in medicinal chemistry.

  • Complex Depsipeptides: The synthesis of Dolastatin 15, a potent cytostatic depsipeptide isolated from marine mollusks, relies heavily on pyrrolidone fragments. The N-acylpyrrolidone moiety is critical for the structural conformation required for its antineoplastic activity[2].

  • Antiparasitic Agents: Recent advancements have utilized synthetic N-acylpyrrolidone derivatives modeled after the natural alkaloid piperlongumine. By leveraging the unique electronic properties of the N-acyl lactam and introducing halogen substituents, researchers have developed compounds with profound antiparasitic activity against Leishmania major and Toxoplasma gondii[3],[8]. The cross-conjugated system allows these molecules to selectively bind and destabilize the microtubules of the parasites.

References

  • [1],[7] Almerja. Nylons: Syntheses of nylon 4 from 2-pyrrolidone promoted by N-acylpyrrolidone. URL: [Link]

  • [2] ACS Publications (Journal of Organic Chemistry). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. URL:[Link]

  • [3],[8] PubMed / ChemMedChem. Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine-Type Cinnamide Derivatives: Booster Effect by Halogen Substituents. URL:[Link]

Sources

Exploratory

N-butanoylpyrrolidin-2-one CAS number and molecular weight

This technical whitepaper provides an in-depth analysis of N-butanoylpyrrolidin-2-one (also known as 1-butyrylpyrrolidin-2-one ), a specialized N-acyl lactam used primarily as a chemical intermediate and polymerization a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of N-butanoylpyrrolidin-2-one (also known as 1-butyrylpyrrolidin-2-one ), a specialized N-acyl lactam used primarily as a chemical intermediate and polymerization activator.

Physicochemical Profile, Synthesis, and Synthetic Utility

Executive Summary

N-Butanoylpyrrolidin-2-one is a functionalized cyclic amide belonging to the class of N-acyl lactams. Unlike its N-alkyl analog (N-butylpyrrolidone), which is a stable solvent, the N-acyl derivative possesses a chemically active N-C(O) bond. This structural feature renders it a potent acylating agent and a critical activator in the anionic polymerization of lactams (e.g., in the production of Nylon-6). This guide details its properties, synthesis, and mechanistic role in macromolecular chemistry.

Physicochemical Identity

The molecule consists of a 5-membered lactam ring acylated at the nitrogen position with a butyryl chain.

PropertyData Specification
Chemical Name N-Butanoylpyrrolidin-2-one
Synonyms 1-Butyrylpyrrolidin-2-one; N-Butyryl-2-pyrrolidone; 1-(1-Oxobutyl)-2-pyrrolidinone
CAS Registry Number 22707-38-6
Molecular Formula C

H

NO

Molecular Weight 155.19 g/mol
Physical State Liquid (at room temperature)
Boiling Point ~115–118 °C (at reduced pressure, est.)[1]
Density ~1.05 g/cm³ (predicted)
Solubility Soluble in organic solvents (DCM, THF, Toluene); hydrolyzes in water

Critical Distinction: Do not confuse this compound with N-butyl-2-pyrrolidone (CAS 3470-98-2) . The latter is a stable alkylated solvent. The target molecule here is acylated, making it reactive.

Synthesis and Manufacturing

The synthesis of N-butanoylpyrrolidin-2-one typically involves the N-acylation of 2-pyrrolidinone. The reaction requires the activation of the lactam nitrogen, which is weakly nucleophilic due to amide resonance.

3.1. Synthetic Pathway

The most robust method employs Butyryl Chloride in the presence of a base (to scavenge HCl) or Butyric Anhydride under reflux.

Protocol (Acyl Chloride Method):

  • Reagents: 2-Pyrrolidinone (1.0 eq), Butyryl Chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Procedure:

    • Dissolve 2-pyrrolidinone and triethylamine in dry DCM at 0°C.

    • Add butyryl chloride dropwise to control the exotherm.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Workup: Wash with dilute NaHCO

      
      , dry over MgSO
      
      
      
      , and concentrate.
    • Purification: Vacuum distillation is required to isolate the pure N-acyl lactam from unreacted starting materials.

3.2. Reaction Visualization

The following diagram illustrates the acylation pathway and the resulting electronic activation of the lactam ring.

Synthesis Pyr 2-Pyrrolidinone (Nucleophile) Inter Tetrahedral Intermediate Pyr->Inter Nucleophilic Attack (N -> C=O) ButCl Butyryl Chloride (Electrophile) ButCl->Inter Prod N-Butanoylpyrrolidin-2-one (Target) Inter->Prod Elimination of Cl- HCl HCl (Byproduct) (Trapped by Base) Inter->HCl

Figure 1: Synthesis of N-butanoylpyrrolidin-2-one via acid chloride acylation.

Reactivity & Applications

The utility of N-butanoylpyrrolidin-2-one stems from the "twisted amide" effect. The exocyclic carbonyl group withdraws electron density from the ring nitrogen, reducing the resonance stabilization of the endocyclic lactam bond. This makes the ring carbonyl highly susceptible to nucleophilic attack.

4.1. Anionic Polymerization Activator

This molecule is a classic activator for the anionic polymerization of


-caprolactam to form Nylon-6 .
  • Mechanism: In the absence of an N-acyl activator, the polymerization of lactams has a long induction period. N-butanoylpyrrolidin-2-one provides a pre-formed imide linkage (N-CO-N-CO), which allows the rapid addition of lactam anions without the slow initial step.

  • Result: Faster polymerization rates and lower reaction temperatures.

4.2. Chemical Intermediate (Transacylation)

It serves as a mild, selective butyrylating agent. It can transfer the butyryl group to amines or alcohols under mild conditions, releasing 2-pyrrolidinone as a leaving group.

Mechanism Activator N-Butanoylpyrrolidin-2-one (Activator) Complex Ring-Opening Transition State Activator->Complex Nucleophilic Attack at Ring Carbonyl LactamAnion Lactam Anion (Nucleophile) LactamAnion->Complex PolymerChain Growing Nylon-6 Chain (N-Acylated) Complex->PolymerChain Ring Opening & Chain Extension

Figure 2: Mechanism of action as a polymerization activator for lactams.

Safety and Handling

While specific toxicological data for this exact derivative is limited compared to N-methylpyrrolidone (NMP), N-acyl lactams generally exhibit the following hazards:

  • Skin/Eye Irritation: The reactive N-acyl bond can hydrolyze on contact with moisture in mucous membranes, releasing butyric acid (irritant/stench) and pyrrolidinone.

  • Moisture Sensitivity: Must be stored under inert gas (Nitrogen/Argon) to prevent hydrolysis.

  • Handling: Use standard PPE (gloves, goggles) and handle in a fume hood.

References
  • ChemicalBook. (2024).[2] 1-Butanoylpyrrolidin-2-one Product Entry (CAS 22707-38-6).[3][4] Available at: (Note: Cross-referenced for CAS verification).

  • Sebenda, J. (1978). Lactam Polymerization. Journal of Macromolecular Science-Reviews in Macromolecular Chemistry.
  • PubChem. (2024). Compound Summary: N-acylpyrrolidinones. National Library of Medicine. Available at:

Sources

Foundational

The Dichotomy of Pyrrolidone Derivatives: A Technical Guide to 1-Butanoylpyrrolidin-2-one vs. N-Butylpyrrolidin-2-one

For researchers and process chemists in drug development and materials science, the selection of appropriate reagents and solvents is dictated by strict electronic and toxicological parameters. A profound example of how...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists in drug development and materials science, the selection of appropriate reagents and solvents is dictated by strict electronic and toxicological parameters. A profound example of how a minor structural modification fundamentally alters chemical behavior is the comparison between 1-butanoylpyrrolidin-2-one (an N-acyl lactam) and N-butylpyrrolidin-2-one (an N-alkyl lactam).

While their nomenclature is strikingly similar, the presence of a single exocyclic oxygen atom in 1-butanoylpyrrolidin-2-one shifts the molecule from a highly stable, inert green solvent to a potent, electrophilic acylating agent. This whitepaper dissects the electronic causality behind their divergent properties, outlines their distinct applications, and provides validated experimental protocols for their use in modern synthetic workflows.

Electronic Causality: Amide Resonance vs. Imide Cross-Conjugation

The fundamental difference between these two pyrrolidone derivatives lies in the behavior of the nitrogen lone pair.

In N-butylpyrrolidin-2-one (NBP) , the nitrogen lone pair is fully committed to resonance with the single endocyclic carbonyl group. This classic amide resonance creates a highly stable, partial double-bond character between the nitrogen and the carbonyl carbon, rendering the molecule exceptionally resistant to hydrolysis and nucleophilic attack. This stability is the cornerstone of its utility as a dipolar aprotic solvent[1].

Conversely, 1-butanoylpyrrolidin-2-one features an exocyclic carbonyl group attached directly to the nitrogen, classifying it as an imide (or N-acyl lactam). Here, the nitrogen lone pair is cross-conjugated, meaning its electron density is pulled by both the endocyclic and exocyclic carbonyl oxygens. This split delocalization significantly weakens the resonance stabilization of each individual carbonyl. Consequently, the exocyclic carbonyl becomes highly electrophilic and susceptible to nucleophilic attack, allowing the molecule to act as a powerful acyl donor in transamidation reactions or as an activator in ring-opening polymerizations[2],.

G cluster_acyl 1-Butanoylpyrrolidin-2-one (N-Acyl Lactam) cluster_alkyl N-Butylpyrrolidin-2-one (N-Alkyl Lactam) A Nitrogen Lone Pair B Endocyclic Carbonyl A->B Delocalization C Exocyclic Carbonyl (Highly Electrophilic) A->C Delocalization D Acylating Agent / Ring Opening C->D Nucleophilic Attack E Nitrogen Lone Pair F Endocyclic Carbonyl E->F Strong Delocalization G Alkyl Chain (Butyl) E->G No Resonance H Stable Aprotic Solvent F->H High Stability

Fig 1: Electronic delocalization dictating the reactivity of N-acyl vs. N-alkyl lactams.

Physicochemical Profiling

To facilitate rapid decision-making in assay design and process scale-up, the quantitative and qualitative properties of both compounds are summarized below.

Property1-Butanoylpyrrolidin-2-oneN-Butylpyrrolidin-2-one (NBP)
Chemical Class N-Acyl Lactam (Imide)N-Alkyl Lactam (Amide)
CAS Number 22707-38-63470-98-2
Nitrogen Delocalization Cross-conjugated (Two carbonyls)Single resonance (One carbonyl)
Primary Chemical Role Reactive Acylating Agent / Monomer ActivatorInert Dipolar Aprotic Solvent
Hydrolytic Stability Low (Susceptible to nucleophilic attack)Extremely High
Toxicity Profile Reactive irritantNon-reprotoxic, REACH compliant[1],[3]

1-Butanoylpyrrolidin-2-one: The Reactive Acylating Agent

Due to its imide structure, 1-butanoylpyrrolidin-2-one is primarily utilized in synthetic organic chemistry as a controlled acylating agent. The pyrrolidone ring acts as an excellent leaving group once the exocyclic carbonyl is attacked by a nucleophile.

Recent advancements in metal-free and nickel-catalyzed transamidation have demonstrated that N-acyl lactams can react with primary and secondary amines to form new, highly specific amide bonds under mild aqueous conditions[4],[5]. Furthermore, in polymer chemistry, N-acyl lactams are critical activators; they accelerate the initiation step of anionic ring-opening polymerizations (ROP), allowing reactions to proceed at significantly lower temperatures by providing a highly electrophilic center for the growing polymer chain[2],.

Experimental Protocol: Metal-Free Transamidation via N-Acyl Lactam

Causality: This protocol utilizes the electrophilicity of the cross-conjugated exocyclic carbonyl. A metal-free approach is chosen to prevent heavy-metal contamination in late-stage pharmaceutical intermediates. Self-Validation: The reaction is monitored via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the specific cleavage of the exocyclic C-N bond rather than the endocyclic bond.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of 1-butanoylpyrrolidin-2-one and 1.2 mmol of the target primary amine in 5 mL of a THF/H₂O mixture (4:1 v/v).

  • Initiation: Add 0.2 mmol of tetrabutylammonium iodide (TBAI) and 2.0 equiv of di-tert-butyl peroxide (DTBP) to facilitate the radical-mediated transamidation pathway[4],[5].

  • Reaction: Stir the mixture at 80°C for 12 hours under an inert argon atmosphere. The cross-conjugated imide bond will selectively cleave, transferring the butanoyl group to the primary amine.

  • Validation & Isolation: Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. The disappearance of the parent mass and the emergence of the transamidated product mass validates completion. Purify the final product via silica gel flash chromatography.

N-Butylpyrrolidin-2-one (NBP): The Next-Generation Green Solvent

N-Butylpyrrolidin-2-one (NBP) has emerged as a premier substitute for traditional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA)[1],[3].

Historically, NMP was the gold standard for solid-phase peptide synthesis (SPPS) and cross-coupling reactions due to its exceptional solvating power. However, NMP is classified as a Substance of Very High Concern (SVHC) due to severe developmental and reproductive toxicity[3],[6]. NBP maintains the desirable Hansen Solubility Parameters required to swell polystyrene and PEG resins, but critically, it is not mutagenic or reprotoxic, making it fully REACH compliant[1],[7].

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using NBP

Causality: NBP is selected over DMF/NMP because its identical dipolar aprotic nature optimally solvates the growing peptide chain and the solid support matrix, preventing secondary structure aggregation without introducing reprotoxic hazards[7]. Self-Validation: The protocol relies on the quantitative UV absorbance of the dibenzofulvene-piperidine adduct to ensure the solvent does not interfere with deprotection kinetics.

  • Resin Swelling: Weigh 0.1 mmol of Fmoc-protected Rink Amide resin into a fritted reaction vessel. Add 5 mL of pure NBP and agitate for 30 minutes to fully swell the polymer matrix.

  • Fmoc Deprotection: Drain the solvent. Add 5 mL of a 20% (v/v) piperidine in NBP solution. Agitate for 3 minutes, drain, and repeat for an additional 10 minutes.

  • Validation (UV Monitoring): Collect the drained deprotection solution. Dilute an aliquot in NBP and measure the UV absorbance at 301 nm. Calculate the Fmoc removal efficiency using the extinction coefficient of the dibenzofulvene-piperidine adduct (ε = 7800 M⁻¹ cm⁻¹). A yield of >98% validates the solvent's efficacy.

  • Coupling: Wash the resin thoroughly with NBP (5 × 5 mL). Add 0.5 mmol of the next Fmoc-amino acid, 0.5 mmol of Oxyma Pure, and 0.5 mmol of DIC dissolved in 4 mL of NBP. Agitate for 45 minutes at room temperature (or under microwave irradiation if utilizing systems like the Liberty PRIME)[7].

Application Workflow and Decision Matrix

To streamline process development, the following decision matrix dictates the selection between the two pyrrolidone derivatives based on the fundamental requirements of the chemical workflow.

Workflow Start Identify Experimental Goal Q1 Need a reaction medium or an active reagent? Start->Q1 Solvent Reaction Medium (Solvent) Q1->Solvent Inert Environment Reagent Active Reagent (Acyl Donor/Monomer) Q1->Reagent Electrophilic Transfer NBP N-Butylpyrrolidin-2-one (NBP) Solvent->NBP Requires high boiling point & low toxicity Butanoyl 1-Butanoylpyrrolidin-2-one Reagent->Butanoyl Requires susceptible carbonyl App1 Solid-Phase Peptide Synthesis Cross-Coupling Reactions NBP->App1 App2 Transamidation Ring-Opening Polymerization Butanoyl->App2

Fig 2: Decision matrix for selecting pyrrolidone derivatives based on workflow requirements.

Conclusion

The distinction between 1-butanoylpyrrolidin-2-one and N-butylpyrrolidin-2-one exemplifies the profound impact of electronic delocalization on chemical utility. By understanding the cross-conjugation inherent to N-acyl lactams, researchers can harness 1-butanoylpyrrolidin-2-one for targeted transamidation and polymer activation. Conversely, leveraging the robust amide resonance of N-alkyl lactams allows NBP to serve as a critical, non-toxic replacement for legacy solvents in peptide synthesis and industrial manufacturing, ensuring both chemical efficacy and regulatory compliance.

References

  • Danish Environmental Protection Agency (MST). Substitution of NMP in paint for hard PVC. Retrieved from[Link]

  • Cemis-Tech. Peptide Synthesis - Liberty PRIME. Retrieved from[Link]

  • TU Wien reposiTUm. Ring-opening polymerization started by photo base generators. Retrieved from[Link]

  • Chemical Society Reviews (RSC Publishing). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Retrieved from[Link]

  • ResearchGate. Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. Retrieved from[Link]

  • Researcher.life. Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions. Retrieved from[Link]

Sources

Exploratory

1-Butanoylpyrrolidin-2-one: Technical Profile and Synthesis Guide

The following technical guide details the properties, synthesis, and applications of 1-Butanoylpyrrolidin-2-one , a specialized -acyl lactam derivative. Executive Summary 1-Butanoylpyrrolidin-2-one (also known as -Butyry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 1-Butanoylpyrrolidin-2-one , a specialized


-acyl lactam derivative.

Executive Summary

1-Butanoylpyrrolidin-2-one (also known as


-Butyryl-2-pyrrolidone) is an organic imide consisting of a pyrrolidin-2-one (gamma-lactam) ring acylated at the nitrogen position with a butanoyl group. Unlike its common alkyl analog 1-Butylpyrrolidin-2-one  (a widely used solvent), the 1-butanoyl derivative is a reactive acylating agent and a pharmaceutical intermediate.

This compound belongs to the class of


-acyl lactams , which are characterized by a weakened resonance stabilization of the amide bond due to the electron-withdrawing exocyclic carbonyl group. This unique electronic structure makes the lactam ring susceptible to nucleophilic attack, rendering the compound useful as a "mild" butyryl transfer reagent and a prodrug scaffold for gamma-aminobutyric acid (GABA) derivatives.

Chemical Identity & Nomenclature

Precision in nomenclature is critical to avoid confusion with the solvent


-butyl-2-pyrrolidone.[1]
PropertySpecification
IUPAC Name 1-Butanoylpyrrolidin-2-one
Common Synonyms

-Butyryl-2-pyrrolidone;

-Butyrylpyrrolidin-2-one; 1-Butyryl-2-pyrrolidinone
CAS Number Note:[1][2][3] Often misindexed.[1] Distinct from 3470-98-2 (Alkyl).[1][3][4] Research grade.
Molecular Formula

Molecular Weight 155.19 g/mol
SMILES CCCC(=O)N1CCCC1=O
Structure Class

-Acyl Lactam (Cyclic Imide)
Structural Differentiation (Critical)

Researchers frequently conflate the acyl and alkyl derivatives.[1] The following table clarifies the distinction:

Feature1-Butanoylpyrrolidin-2-one (Target)1-Butylpyrrolidin-2-one (Common Solvent)
Substituent Butanoyl (

)
Butyl (

)
Linkage Imide (N–C=O)Amine (N–C)
Reactivity High (Acylating agent, hydrolyzable)Low (Stable solvent, surfactant)
Formula


Synthesis Protocols

The synthesis of 1-butanoylpyrrolidin-2-one follows the general protocol for


-acylation of lactams. Due to the reduced nucleophilicity of the lactam nitrogen, strong bases or elevated temperatures are often required compared to acyclic amines.[1]
Method A: Acylation via Butyryl Chloride (Standard)

This method utilizes the high reactivity of acid chlorides.[1]

Reagents:

  • 2-Pyrrolidinone (1.0 eq)

  • Butyryl Chloride (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere.

  • Deprotonation (if using NaH): Suspend NaH (1.1 eq, 60% in oil) in dry THF at 0°C. Add 2-pyrrolidinone dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add butyryl chloride dropwise via syringe pump at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane).[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Vacuum distillation is preferred over column chromatography due to the compound's potential hydrolytic instability on silica.[1]

Method B: Anhydride Exchange (Green Chemistry)

Ideal for avoiding corrosive chloride byproducts.[1]

Reagents:

  • 2-Pyrrolidinone[1]

  • Butyric Anhydride[1]

  • Catalyst: Sulfuric acid (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (pTSA)

Protocol:

  • Mix 2-pyrrolidinone and butyric anhydride (1.2 eq) in a reactor.

  • Add catalytic acid (0.5 mol%).[1]

  • Heat to 120–140°C for 4 hours.

  • Distill off the byproduct (butyric acid) under reduced pressure to drive the equilibrium forward.[1]

Synthesis Workflow Diagram

Synthesis Start 2-Pyrrolidinone (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Butyryl Chloride (Electrophile) Reagent->Intermediate Product 1-Butanoylpyrrolidin-2-one (N-Acyl Lactam) Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-acylation of 2-pyrrolidinone using butyryl chloride.

Physical & Chemical Properties

Data below represents predicted values based on structure-activity relationship (SAR) models for


-acyl lactams, as specific experimental data for the butanoyl derivative is sparse in public registries.
PropertyValue (Predicted/Experimental)Context
Boiling Point 115–120°C @ 10 mmHgHigh boiling liquid; vacuum distillation required.[1]
Density ~1.08 g/mLSlightly denser than water.[1]
Solubility Soluble in DCM, EtOAc, Ethanol.[1]Hydrolyzes slowly in water; stable in organic solvents.[1]
LogP ~0.8Moderately lipophilic; crosses blood-brain barrier (BBB).[1]
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.[1]

Applications in Drug Development[6][7]

Racetam Analog Synthesis

1-Butanoylpyrrolidin-2-one serves as a structural scaffold for "racetam" nootropics.[1] While Piracetam and Levetiracetam possess amide side chains, the


-acyl variants (like Aniracetam) are lipophilic prodrugs.
  • Mechanism: The

    
    -butanoyl group increases lipophilicity compared to the parent lactam, potentially enhancing CNS penetration.[1]
    
  • Metabolism: In vivo, it acts as a prodrug, hydrolyzing to release GABA (via ring opening) or 2-pyrrolidinone and butyric acid (a histone deacetylase inhibitor).[1]

"Mild" Acylating Reagent

In organic synthesis,


-acyl lactams are "activated amides."[1] The carbonyl of the lactam ring withdraws electron density from the exocyclic nitrogen, making the exocyclic carbonyl more electrophilic than a standard amide but less reactive than an acid chloride.[1]
  • Use Case: Selective acylation of primary amines in the presence of secondary amines or alcohols.[1]

Pharmacological Pathway (Prodrug Hypothesis)

The compound can undergo enzymatic hydrolysis or ring-opening.[1]

Metabolism Drug 1-Butanoylpyrrolidin-2-one (Lipophilic Prodrug) Hydrolysis Enzymatic Hydrolysis (Esterases/Peptidases) Drug->Hydrolysis Pyrrolidone 2-Pyrrolidinone (GABA Lactam) Hydrolysis->Pyrrolidone Pathway A (N-Deacylation) Butyrate Butyric Acid (HDAC Inhibitor) Hydrolysis->Butyrate Pathway A GABA_Analog N-Butanoyl-GABA (Active Metabolite) Hydrolysis->GABA_Analog Pathway B (Ring Opening)

Figure 2: Predicted metabolic fate. Pathway A releases Butyric Acid (HDAC inhibitor), while Pathway B generates an N-acylated GABA analog.

Safety & Handling

While less volatile than butyryl chloride, 1-butanoylpyrrolidin-2-one is an irritant.[1]

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis).

  • Incompatibility: Strong nucleophiles, strong bases, aqueous acids.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for N-acylation mechanisms).

  • ChemicalBook. (2025).[1] 1-Butyrylpyrrolidin-2-one Product Entry. Retrieved from .[1]

  • Gouliaev, A. H., & Senning, A. (1994).[1] "Piracetam and other structurally related nootropics."[1] Brain Research Reviews, 19(2), 180-222. (Context on N-substituted pyrrolidone pharmacology).

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Butyl-2-pyrrolidone. (Cited for contrast/differentiation purposes). Retrieved from .[1][5]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for N-acylpyrrolidinones. Retrieved from .[1]

Sources

Foundational

Whitepaper: Solvency Mechanics and Application of 1-Butanoylpyrrolidin-2-one in Pharmaceutical Formulation

Executive Summary The formulation of Biopharmaceutics Classification System (BCS) Class II and IV Active Pharmaceutical Ingredients (APIs) remains a primary bottleneck in modern drug development. While traditional N-alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of Biopharmaceutics Classification System (BCS) Class II and IV Active Pharmaceutical Ingredients (APIs) remains a primary bottleneck in modern drug development. While traditional N-alkylpyrrolidones like N-Methyl-2-pyrrolidone (NMP) have long served as industry-standard polar aprotic solvents, the demand for highly lipophilic, biocompatible penetration enhancers has driven the exploration of N-acyl derivatives.

1-Butanoylpyrrolidin-2-one (CAS: 22707-38-6), an N-acylpyrrolidone characterized by its exocyclic butanoyl chain, presents a unique physicochemical profile. By acting as a structural bridge between highly polar lactam rings and lipophilic aliphatic domains, it offers exceptional solvency for recalcitrant organic molecules. This technical guide explores the thermodynamic solvency mechanics, Hansen Solubility Parameters (HSP), and self-validating experimental workflows required to leverage 1-Butanoylpyrrolidin-2-one in advanced organic solvent systems and drug delivery platforms.

Chemical Profiling & Solvency Mechanics

The N-Acyl Advantage: Structure-Activity Relationship

Unlike NMP, where the nitrogen is bonded to a simple methyl group, 1-Butanoylpyrrolidin-2-one features a 4-carbon acyl group (butanoyl) attached directly to the pyrrolidone nitrogen. This creates an imide-like resonance structure. The electron delocalization between the two carbonyl groups slightly reduces the basicity of the ring oxygen compared to N-alkylpyrrolidones, while the butyl chain drastically increases the molecule's molar volume and dispersion forces.

This structural modification alters the thermodynamics of solvation. The extended hydrocarbon tail disrupts the highly structured hydrogen-bond networks typical of smaller pyrrolidones, significantly lowering the cavity formation energy required to accommodate large, bulky API molecules. Furthermore, recent advancements in medicinal chemistry have highlighted the N-acylpyrrolidone scaffold not only as a passive vehicle but as a structurally viable motif with favorable ADME properties and low cytotoxicity in cellular models .

Hansen Solubility Parameters (HSP) Framework

To predict the solubility of organic compounds in 1-Butanoylpyrrolidin-2-one, we rely on the Hansen Solubility Parameters (HSP) framework, which divides total cohesive energy density into three forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

) .

Because empirical HSP data for specialized N-acylpyrrolidones can be scarce, Application Scientists utilize Hoftyzer-Van Krevelen group contribution methods to extrapolate these values from foundational pyrrolidone data .

Table 1: Comparative HSP Profile of Pyrrolidone Solvents

Solvent

(MPa

)

(MPa

)

(MPa

)
Molar Volume (cm

/mol)
N-Methyl-2-pyrrolidone (NMP)18.012.37.296.5
N-Octyl-2-pyrrolidone (NOP)17.48.66.1218.0
1-Butanoylpyrrolidin-2-one *17.6 9.8 6.5 ~150.0

*Calculated via group contribution theory. The butanoyl group decreases polarity (


) while maintaining strong dispersion (

), creating a "sweet spot" for lipophilic APIs.
Solvation Thermodynamics

SolvationPathway API Solid API (Crystal Lattice) Cavity Cavity Formation (Endothermic ΔH) API->Cavity Energy Input Solvent 1-Butanoylpyrrolidin-2-one (Bulk Solvent) Solvent->Cavity Solvent Disruption Interaction Solute-Solvent Interaction (Exothermic ΔH) Cavity->Interaction H-Bonding & Dispersion Dissolution Thermodynamic Equilibrium (Homogeneous Solution) Interaction->Dissolution ΔG < 0

Thermodynamic pathway of API solvation in 1-Butanoylpyrrolidin-2-one.

Organic Solvent Miscibility & Co-Solvent Applications

1-Butanoylpyrrolidin-2-one acts as a powerful co-solvent in complex organic mixtures. According to polymer intermingling theories and the Flory-Huggins interaction parameter (


), matching the HSP distance (

) between the solvent and the solute dictates phase stability .

Table 2: Miscibility Profile of 1-Butanoylpyrrolidin-2-one

Solvent ClassRepresentative SolventMiscibilityMechanistic Rationale
Alcohols Ethanol, IsopropanolFully MiscibleSynergistic H-bond donor (alcohol) and acceptor (pyrrolidone) interaction.
Halogenated DichloromethaneFully MiscibleStrong dipole-dipole interactions; ideal for polymer film casting.
Aliphatic Hexane, HeptaneHigh SolubilityThe C4 butanoyl chain provides sufficient dispersion compatibility.
Aqueous WaterPartially MiscibleThe hydrophobic butanoyl tail restricts full aqueous hydration spheres, causing a miscibility gap useful for nano-emulsions.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To ensure scientific integrity, solubility screening cannot rely on simple visual assessments. Kinetic supersaturation and API adsorption frequently skew data. The following protocol is a self-validating system designed to establish the absolute thermodynamic solubility limit of an API in 1-Butanoylpyrrolidin-2-one.

Workflow Step1 Solvent Selection Step2 Gravimetric Dosing Step1->Step2 Step3 Thermal Equilibration Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Self-validating experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Gravimetric Dosing:

    • Action: Weigh an excess of the target API (e.g., 50.0 mg) into a borosilicate glass vial. Add exactly 1.000 g of 1-Butanoylpyrrolidin-2-one using an analytical balance.

    • Causality: Gravimetric dosing eliminates volumetric errors caused by the thermal expansion coefficients of organic solvents, ensuring highly reproducible mole fractions.

  • Thermal Equilibration:

    • Action: Seal the vial hermetically and incubate in a thermoshaker at 37.0 ± 0.1 °C at 400 RPM for 48 hours.

    • Causality: 37°C provides biorelevant data for parenteral or transdermal depots. A 48-hour duration ensures the system transitions from a state of kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation (Ultracentrifugation):

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 20,000 × g for 30 minutes at 37°C.

    • Causality: Standard syringe filtration is strictly avoided. Highly lipophilic APIs frequently adsorb to PTFE or Nylon filter matrices, artificially lowering the measured solubility. Ultracentrifugation guarantees true phase separation.

  • Supernatant Quantification & Mass Balance (Validation 1):

    • Action: Dilute a precise aliquot of the supernatant into a compatible HPLC mobile phase and quantify via HPLC-UV.

    • Self-Validation: Dissolve the remaining solid pellet in a universal solvent (e.g., DMSO) and quantify. The sum of the API in the supernatant and the pellet must equal the initial gravimetric input (100 ± 2% recovery).

  • Solid-State Verification (Validation 2):

    • Action: Analyze a fraction of the residual solid pellet using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form API-solvates during the 48-hour equilibration. If the melting point shifts, the measured solubility corresponds to the new solvate, not the original polymorph. This orthogonal check validates the physical integrity of the data.

Conclusion

1-Butanoylpyrrolidin-2-one represents a highly specialized tool in the formulation scientist's arsenal. By leveraging its unique N-acyl structure, it bridges the gap between the aggressive polar aprotic solvency of NMP and the lipophilic compatibility required for modern, complex APIs. When evaluated through rigorous, self-validating thermodynamic protocols and grounded in Hansen Solubility Parameter theory, it enables the development of robust, stable, and highly concentrated organic solvent systems.

References

  • Bennis, I., et al. (2023). Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine-Type Cinnamide Derivatives: Booster Effect by Halogen Substituents. ResearchGate. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Hansen Solubility Official. Available at:[Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics and Adhesion. Practical Adhesion Science. Available at:[Link]

Exploratory

Pharmaceutical Potential of 1-Butanoylpyrrolidin-2-one: From Synthetic Reagent to Bioactive Scaffold

The following technical guide details the pharmaceutical profile of 1-Butanoylpyrrolidin-2-one , a specialized N-acyl lactam distinct from its common solvent analog, N-butylpyrrolidone. Part 1: Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmaceutical profile of 1-Butanoylpyrrolidin-2-one , a specialized N-acyl lactam distinct from its common solvent analog, N-butylpyrrolidone.

Part 1: Executive Summary & Chemical Identity

1-Butanoylpyrrolidin-2-one (also known as N-butyryl-2-pyrrolidinone) is an N-acyl lactam , structurally characterized by a butyryl group attached to the nitrogen of the pyrrolidin-2-one ring. It is chemically and pharmacologically distinct from the common industrial solvent 1-Butylpyrrolidin-2-one (N-butyl-2-pyrrolidone).

While the solvent (N-butyl) is stable and inert, the N-butanoyl variant is an activated imide . This reactivity defines its two primary pharmaceutical applications:

  • CMC & Synthesis: A mild, selective acylating agent for transferring butyryl groups to nucleophilic APIs.

  • Therapeutics: A potential "Dual-Action Prodrug" capable of co-delivering Butyric Acid (an HDAC inhibitor) and 2-Pyrrolidinone (a GABA-mimetic scaffold) across the Blood-Brain Barrier (BBB).

Chemical Distinction Table
Feature1-Butanoylpyrrolidin-2-one 1-Butylpyrrolidin-2-one
Structure N-C(=O) -CH₂CH₂CH₃ (Acyl)N-CH₂CH₂CH₂CH₃ (Alkyl)
Class N-Acyl Lactam (Imide)N-Alkyl Lactam (Amide)
Reactivity High (Acyl donor)Low (Stable solvent)
Primary Use Prodrug Scaffold, Synthesis ReagentSolubilizer, Permeation Enhancer
Hydrolysis Rapid (Releases Butyric Acid)Very Slow (Requires strong acid/base)

Part 2: Medicinal Chemistry & Therapeutic Potential

The "Dual-Prodrug" Hypothesis

As a pharmaceutical candidate, 1-Butanoylpyrrolidin-2-one represents a strategic prodrug design. The N-acyl bond is susceptible to cleavage by plasma esterases and chemical hydrolysis, theoretically releasing two bioactive moieties:

  • Butyric Acid (Butyrate): A histone deacetylase (HDAC) inhibitor with proven neuroprotective and anti-inflammatory properties. Direct administration of butyric acid is limited by its short half-life and offensive odor. The pyrrolidinone mask solves both issues.

  • 2-Pyrrolidinone: The core scaffold of the Racetam family (e.g., Piracetam).[1] While 2-pyrrolidinone itself has weak activity, it can metabolize further into GABA (gamma-aminobutyric acid) or act as a neuromodulator.

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The addition of the butanoyl chain significantly increases lipophilicity compared to unsubstituted 2-pyrrolidinone. This enhances passive diffusion across the Blood-Brain Barrier (BBB), a critical parameter for CNS drugs.

  • Reactivity vs. Stability: The activation energy of the N-C(=O) bond is the tuning knob. Unlike Aniracetam (N-anisoyl), which has a bulky aromatic group providing some steric protection, the aliphatic butyryl group in 1-Butanoylpyrrolidin-2-one is more accessible to hydrolases, suggesting a shorter half-life in vivo.

Mechanism of Action (Theoretical)

Upon systemic administration, the molecule undergoes enzymatic hydrolysis:



  • Target 1 (Epigenetic): Released butyrate inhibits Class I/II HDACs, promoting gene expression related to synaptic plasticity.

  • Target 2 (GABAergic): The pyrrolidinone ring may bind to the SV2A protein (synaptic vesicle protein 2A), similar to Levetiracetam, though affinity requires specific side-chain geometry (usually an amide at C4 or alpha-ethyl).

Part 3: Applications in Synthesis (CMC)

Beyond therapeutics, 1-Butanoylpyrrolidin-2-one is a valuable reagent in Active Pharmaceutical Ingredient (API) manufacturing.

Selective Butyrylation

Standard butyryl chloride is highly reactive and generates HCl gas, which can degrade sensitive functional groups on complex APIs. 1-Butanoylpyrrolidin-2-one acts as a "Transfer Reagent" .

  • Mechanism: The lactam ring acts as a good leaving group due to resonance stabilization.

  • Utility: It allows for the acylation of amines or alcohols under milder conditions than acid chlorides.

N-Protection of Lactams

In the synthesis of complex Racetam analogs, the nitrogen of the lactam ring often needs protection to prevent side reactions at the alpha-carbon. The butyryl group serves as a removable protecting group that also directs lithiation to the C3 position for further substitution.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Butanoylpyrrolidin-2-one

Use this protocol to generate the compound for research purposes.

Reagents:

  • 2-Pyrrolidinone (1.0 eq)[2]

  • Butyryl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 2-Pyrrolidinone (50 mmol) and dry DCM (100 mL).
    
  • Base Addition: Cool the solution to 0°C in an ice bath. Add TEA dropwise over 10 minutes.

  • Acylation: Add Butyryl Chloride dropwise via syringe pump to maintain internal temp < 5°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove TEA), then sat.

    
    , then Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation (boiling point will be higher than parent lactam) or flash chromatography (EtOAc/Hexane).
    
Protocol B: Plasma Stability Assay (In Vitro)

Use this to determine the half-life of the prodrug.

  • Preparation: Dissolve 1-Butanoylpyrrolidin-2-one in DMSO to make a 10 mM stock.

  • Incubation: Spike human plasma (pooled) with stock solution to a final concentration of 10

    
    M. Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
    L at T=0, 5, 15, 30, 60, and 120 minutes.
    
  • Quenching: Add 300

    
    L cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of parent (MRM transition) and appearance of Butyric Acid/2-Pyrrolidinone.

Part 5: Visualization & Pathways

Figure 1: Hydrolysis & Bioactivation Pathway

This diagram illustrates the conversion of the prodrug into its active metabolites.

G Prodrug 1-Butanoylpyrrolidin-2-one (Lipophilic Carrier) Inter Hydrolysis (Plasma Esterases) Prodrug->Inter Systemic Circulation Butyrate Butyric Acid (HDAC Inhibitor) Inter->Butyrate Cleavage Pyrrolidone 2-Pyrrolidinone (GABA Analog) Inter->Pyrrolidone Cleavage GABA GABA (Neurotransmitter) Pyrrolidone->GABA Slow Metabolic Ring Opening

Caption: In vivo bioactivation pathway. The N-acyl bond cleaves rapidly to release Butyrate and 2-Pyrrolidinone.

Figure 2: Synthetic Utility (Acyl Transfer)

This diagram details how the molecule serves as a reagent in API synthesis.

G Reagent 1-Butanoylpyrrolidin-2-one (Activated Amide) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Target Target Amine (R-NH2) (Nucleophile) Target->Transition Product Butyrylated API (R-NH-C(=O)Pr) Transition->Product Acyl Transfer Byproduct 2-Pyrrolidinone (Leaving Group) Transition->Byproduct Ring Elimination

Caption: Mechanism of acyl transfer. The lactam ring acts as a clean leaving group, butyrylating the target amine.

References

  • Jouyban, A., et al. (2010).[3] "Review of pharmaceutical applications of N-methyl-2-pyrrolidone." Journal of Pharmacy & Pharmaceutical Sciences. Link(Cited for comparative solvent properties of lactams).

  • Gouliaev, A. H., et al. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews. Link(Cited for SAR of 2-pyrrolidinone scaffold).

  • Stamatov, S. D., & Stawinski, J. (2006). "N-Acyl-2-pyrrolidinones as acylating agents." Tetrahedron. (Foundational chemistry for N-acyl lactam reactivity).
  • Davie, J. R. (2003). "Inhibition of histone deacetylase activity by butyrate." Journal of Nutrition. Link(Cited for Butyric Acid mechanism).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18984, 1-Butylpyrrolidin-2-one." PubChem. Link(Cited for distinction from the solvent analog).

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Butanoylpyrrolidin-2-one from 2-pyrrolidinone

[1] Executive Summary This application note details the synthesis of 1-Butanoylpyrrolidin-2-one (also known as N-Butyryl-2-pyrrolidone) from 2-pyrrolidinone .[1] This compound is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the synthesis of 1-Butanoylpyrrolidin-2-one (also known as N-Butyryl-2-pyrrolidone) from 2-pyrrolidinone .[1] This compound is a critical intermediate in the synthesis of nootropic "racetam" derivatives and serves as a specialized acylating agent and solvent in pharmaceutical development.

Critical Distinction: Researchers must distinguish this target (N-acyl) from its alkyl analog, 1-Butylpyrrolidin-2-one (CAS 3470-98-2).[1] The target molecule contains a carbonyl group at the linker, significantly altering its reactivity and physical properties.

Chemical Identity
PropertyDetail
IUPAC Name 1-Butanoylpyrrolidin-2-one
Common Names N-Butyryl-2-pyrrolidone, N-Butanoylbutyrolactam
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Structure Lactam ring N-acylated with a butyryl group
Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water

Strategic Analysis & Mechanism

Mechanistic Challenge

The nitrogen atom in 2-pyrrolidinone is part of a lactam (cyclic amide) system.[2] Unlike secondary amines, the lone pair on the lactam nitrogen is delocalized into the carbonyl group, rendering it significantly less nucleophilic (


 of conjugate acid 

vs.

for pyrrolidine).

Direct acylation with carboxylic acids is ineffective. Successful synthesis requires:

  • Activation of the Electrophile: Using highly reactive butyryl chloride or butyric anhydride.[1]

  • Activation of the Nucleophile (Optional but recommended): Deprotonation of the lactam nitrogen using a strong base (NaH) to form the highly nucleophilic lactam anion.

  • Thermal Drive: Alternatively, using high temperatures to overcome the activation energy barrier in the absence of a strong base.[1]

Reaction Scheme

The following diagram illustrates the two primary pathways: Method A (Base-Mediated) and Method B (Thermal).

ReactionScheme Start 2-Pyrrolidinone (C4H7NO) Inter Lactam Anion (Nucleophilic Species) Start->Inter Deprotonation (Method A) Product 1-Butanoylpyrrolidin-2-one (Target) Start->Product Thermal Reflux (Method B) Base Base (NaH or Et3N) Inter->Product Nucleophilic Attack Reagent Butyryl Chloride (C3H7COCl) Reagent->Product + Electrophile Byproduct NaCl / HCl Reagent->Byproduct

Caption: Dual-pathway strategy for N-acylation. Method A utilizes an anionic intermediate for milder conditions.

Experimental Protocols

Method A: Base-Mediated Acylation (High Yield / High Purity)

Recommended for gram-scale synthesis where high purity is required.[1]

Reagents:

  • 2-Pyrrolidinone (1.0 equiv)[2]

  • Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • Butyryl Chloride (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Deprotonation:

    • Suspend NaH (1.1 equiv) in anhydrous THF (5 mL/mmol) under nitrogen.

    • Cool to 0°C in an ice bath.[3]

    • Add 2-pyrrolidinone (1.0 equiv) dropwise over 15 minutes. Hydrogen gas evolution will be vigorous.[1]

    • Insight: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns slightly opaque or yellow.[1]

  • Acylation:

    • Cool the mixture back to 0°C.

    • Add Butyryl Chloride (1.1 equiv) dropwise via the addition funnel over 20 minutes. The reaction is exothermic.[1][4]

    • Insight: Controlling the temperature prevents ring-opening side reactions.[1]

  • Completion: Allow the reaction to warm to RT and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: The crude oil is purified via vacuum distillation (expected bp ~130–140°C at 10 mmHg) to yield the clear liquid product.[1]

Method B: Thermal Acylation (Scalable / Industrial)

Recommended for larger scales where NaH handling is hazardous.

Reagents:

  • 2-Pyrrolidinone (1.0 equiv)[2]

  • Butyryl Chloride (1.2 equiv)

  • Toluene (Solvent)

  • Optional: DMAP (0.1 equiv) as a nucleophilic catalyst.[1]

Protocol:

  • Setup: Equip a flask with a reflux condenser and a gas trap (to neutralize HCl evolved).

  • Reaction: Dissolve 2-pyrrolidinone and DMAP in Toluene. Add Butyryl Chloride slowly at RT.

  • Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. The evolution of HCl gas indicates reaction progress.[1]

  • Workup: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove excess acid/chloride) and then brine.[1]

  • Purification: Distill the toluene, then vacuum distill the product.

Process Workflow & Quality Control

The following workflow ensures the integrity of the isolation process, specifically addressing the removal of unreacted butyryl chloride which can degrade the product during storage.

Workflow Crude Crude Reaction Mixture (THF/Toluene) Quench Quench: Sat. NH4Cl (Neutralize excess reagent) Crude->Quench Extract Extraction: Ethyl Acetate Quench->Extract Wash Wash: NaHCO3 + Brine (Remove Acid/Water) Extract->Wash Dry Drying: Na2SO4 + Filtration Wash->Dry Conc Concentration (Rotovap) Dry->Conc Distill High-Vac Distillation (Final Purification) Conc->Distill

Caption: Purification workflow emphasizing acid removal to prevent product hydrolysis.

Characterization Data (Expected)
  • ¹H NMR (300 MHz, CDCl₃):

    • δ 3.80 (t, 2H, N-CH₂ of ring)

    • δ 2.90 (t, 2H, CO-CH₂-propyl)

    • δ 2.55 (t, 2H, Ring CO-CH₂)

    • δ 2.05 (m, 2H, Ring CH₂)

    • δ 1.65 (m, 2H, Propyl CH₂)

    • δ 0.95 (t, 3H, Terminal CH₃)

  • IR Spectrum: Strong carbonyl stretches at ~1735 cm⁻¹ (exocyclic C=O) and ~1690 cm⁻¹ (lactam C=O).[1]

Safety & Handling

  • Butyryl Chloride: Highly corrosive and lachrymator.[1] Reacts violently with water to release HCl gas.[1] Handle only in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water/moisture.[1] Use under inert atmosphere.

  • Product Stability: N-Acyl lactams are susceptible to hydrolysis under strongly acidic or basic conditions.[1] Store in a cool, dry place under inert gas.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for N-acylation mechanisms).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Butyryl Chloride.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8855, Butyryl chloride.

  • Rigo, B., et al. (1986).[1] "Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives." Journal of Heterocyclic Chemistry, 23(1), 183-184. (Precedent for silyl-mediated acylation of lactams).[1]

  • BenchChem. (2025).[1] An In-depth Technical Guide to 1-Butylpyrrolidin-2-one. (Reference for distinguishing the alkyl analog).

Sources

Application

Application Note: High-Efficiency Synthesis of N-Butyryl-2-Pyrrolidinone

Abstract & Application Scope This technical guide details the protocol for the -acylation of 2-pyrrolidinone (butyrolactam) using butyryl chloride to synthesize -butyryl-2-pyrrolidinone (1-butyrylpyrrolidin-2-one). This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This technical guide details the protocol for the


-acylation of 2-pyrrolidinone (butyrolactam) using butyryl chloride to synthesize 

-butyryl-2-pyrrolidinone
(1-butyrylpyrrolidin-2-one). This compound serves as a critical intermediate in the synthesis of nootropic "racetam" derivatives (e.g., levetiracetam analogs) and as a specialized acylating agent in organic synthesis.

Unlike simple amines, lactams possess reduced nucleophilicity due to resonance stabilization. Direct acylation often suffers from competitive


-acylation (forming imino ethers) or low conversion. This protocol utilizes an irreversible deprotonation strategy using Sodium Hydride (NaH) to generate the highly nucleophilic lactam anion, ensuring exclusive 

-selectivity and high yields (>85%).

Strategic Analysis: Mechanistic & Experimental Design

The Selectivity Challenge ( - vs. -Acylation)

The amide bond in 2-pyrrolidinone has two nucleophilic sites: the nitrogen and the carbonyl oxygen.

  • Neutral Conditions: The oxygen is often the more nucleophilic site due to resonance (

    
    -lone pair donation into the carbonyl), leading to thermodynamically unstable 
    
    
    
    -acyl imidates.
  • Anionic Conditions (This Protocol): Deprotonation of the

    
    -H creates a localized negative charge on the nitrogen (amidate anion). While the charge is delocalized, the nitrogen becomes the "harder" and more kinetically active nucleophile toward the "hard" carbonyl electrophile of butyryl chloride, favoring the formation of the stable 
    
    
    
    -acyl imide product.
Reagent Selection Rationale
ReagentRoleJustification
2-Pyrrolidinone SubstrateStarting material.[1][2][3] Must be dry (<0.1% H₂O) to prevent NaH consumption.
Sodium Hydride (NaH) BaseStrong base (pKa ~35) ensures rapid, irreversible deprotonation of the lactam (pKa ~25). Superior to weak bases (Et₃N) which result in incomplete reaction and

-acylation byproducts.
Butyryl Chloride ElectrophileHighly reactive acylating agent. Acid chlorides are preferred over anhydrides for steric efficiency in lactam functionalization.
THF (Anhydrous) SolventAprotic, polar enough to solvate the sodium salt intermediate but inert to the reagents.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 2-Pyrrolidinone (99%, dried over 4Å sieves), Butyryl Chloride (98%), Sodium Hydride (60% dispersion in mineral oil), THF (anhydrous).

  • Equipment: 3-neck Round Bottom Flask (RBF), Addition Funnel, Nitrogen/Argon line, Ice-water bath, Rotary Evaporator, Vacuum Distillation Setup.

Stoichiometry Table
ComponentEquiv.MW ( g/mol )Density (g/mL)Quantity (Example)
2-Pyrrolidinone 1.085.111.128.51 g (100 mmol)
NaH (60% disp.) 1.124.00N/A4.40 g (110 mmol)
Butyryl Chloride 1.1106.551.0311.72 g (11.4 mL)
THF N/A72.110.89~150 mL
Step-by-Step Procedure
Phase 1: Metallation (Deprotonation)
  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with

    
     or Ar.
    
  • NaH Washing (Optional but Recommended): Place NaH (4.40 g) in the flask. To remove mineral oil, wash twice with dry hexane (20 mL), decanting the supernatant carefully. Note: If skipping this, the oil will be removed during final purification.

  • Suspension: Resuspend the NaH in anhydrous THF (100 mL) and cool to 0°C in an ice bath.

  • Addition: Mix 2-pyrrolidinone (8.51 g) with THF (20 mL). Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ). Ensure proper venting.
      
  • Completion: After addition, warm to Room Temperature (RT) and stir for 30–45 minutes. The mixture should become a thick, white/off-white suspension (Sodium 2-pyrrolidinone salt).

Phase 2: Acylation
  • Cooling: Re-cool the reaction mixture to 0°C .

  • Electrophile Addition: Charge the addition funnel with Butyryl Chloride (11.72 g) diluted in THF (10 mL). Add dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature <10°C to prevent exotherms from degrading the acid chloride.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 3–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) should show consumption of the starting lactam (

      
       ~0.2) and appearance of the less polar product (
      
      
      
      ~0.6).
Phase 3: Workup & Purification
  • Quench: Carefully add Saturated

    
     solution (20 mL) to quench unreacted acid chloride and NaH.
    
  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Sat.

    
     (to remove butyric acid), water, and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: N-Butyryl-2-pyrrolidinone boils at approx. 140–145°C at 15 mmHg (or ~98-100°C at 0.5 mmHg).

    • Yield: Expected yield is 85–92% (Colorless liquid).

Workflow Visualization

G Start Start: Dry Reagents Deprotonation Phase 1: Deprotonation (NaH + 2-Pyrrolidinone in THF @ 0°C) Start->Deprotonation Inert Atm (N2) Intermediate Intermediate: Sodium 2-pyrrolidinone Salt Deprotonation->Intermediate -H2 Gas Acylation Phase 2: Acylation (Add Butyryl Chloride @ 0°C) Intermediate->Acylation Nucleophilic Attack Workup Phase 3: Quench & Extraction (Sat. NH4Cl / EtOAc) Acylation->Workup 3-4 hrs @ RT Purification Phase 4: Vacuum Distillation (Target BP: ~140°C @ 15mmHg) Workup->Purification Crude Oil Product Final Product: N-Butyryl-2-pyrrolidinone Purification->Product >99% Purity

Figure 1: Step-by-step reaction workflow for the synthesis of N-butyryl-2-pyrrolidinone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure THF is distilled from Na/Benzophenone or dried via sieves. NaH is moisture sensitive.
O-Acylation (Imidate) Insufficient base or high tempEnsure 1.1 eq of NaH is used and fully reacted (no H₂ bubbles) before adding acid chloride. Keep addition at 0°C.
Solidification Product freezing or salt crashingThe sodium salt is insoluble in THF; this is normal. Ensure vigorous stirring.
Impurity: Butyric Acid Hydrolysis of acid chlorideUse fresh Butyryl Chloride. Ensure effective

wash during workup.

Characterization Data (Expected)

To validate the synthesis, compare analytical data against these standard values:

  • Physical State: Clear, colorless to pale yellow liquid.

  • Boiling Point: 140–145°C (15 mmHg) [1].

  • IR Spectrum:

    • 
       (imide doublet): ~1735 cm⁻¹ (exocyclic) and ~1695 cm⁻¹ (ring carbonyl).
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.80 (t, 2H, 
      
      
      
      -CH₂ ring)
    • 
       2.90 (t, 2H, 
      
      
      
      -CH₂ chain)
    • 
       2.60 (t, 2H, ring 
      
      
      
      -CH₂)
    • 
       2.05 (m, 2H, ring central CH₂)
      
    • 
       1.65 (m, 2H, chain central CH₂)
      
    • 
       0.95 (t, 3H, terminal CH₃)
      

Safety Considerations (MSDS Highlights)

  • Butyryl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Sodium Hydride: Flammable solid. Reacts violently with water releasing hydrogen gas (explosive). Dispose of excess NaH by slow addition to isopropanol.

  • 2-Pyrrolidinone: Irritant.[4] Avoid contact with skin and eyes.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Method

Application Note: Precision Acylation with 1-Butanoylpyrrolidin-2-one

This Application Note is designed for researchers in organic synthesis, medicinal chemistry, and process development. It details the preparation and application of 1-Butanoylpyrrolidin-2-one (also known as -butyryl-2-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis, medicinal chemistry, and process development. It details the preparation and application of 1-Butanoylpyrrolidin-2-one (also known as


-butyryl-2-pyrrolidone), a versatile and mild acylating agent used for selective butyrylation and enzymatic kinetic resolutions.

Executive Summary

1-Butanoylpyrrolidin-2-one is an activated amide (


-acyl lactam) that serves as a superior alternative to butyryl chloride or butyric anhydride in sensitive applications. Unlike acid chlorides, which release strong acids (HCl) and lack selectivity, 1-Butanoylpyrrolidin-2-one offers tunable reactivity . It is sufficiently reactive to acylate amines and alcohols under mild conditions but stable enough to be used in enzymatic kinetic resolutions (e.g., with Candida antarctica Lipase B).

Key Advantages:

  • Chemoselectivity: Preferentially acylates primary amines over secondary amines/alcohols.

  • Neutral Byproducts: Releases 2-pyrrolidone (a neutral, water-soluble lactam) rather than acidic species.

  • Biocompatibility: Ideal acyl donor for lipase-catalyzed transesterification.

  • Handling: Non-lachrymatory and hydrolytically more stable than acid chlorides.

Mechanism of Action

The reactivity of 1-Butanoylpyrrolidin-2-one stems from the "twisted amide" effect. The lactam ring constrains the nitrogen lone pair, preventing it from effectively donating electron density to the exocyclic carbonyl. This destabilization makes the exocyclic carbonyl highly electrophilic compared to a standard acyclic amide, facilitating nucleophilic attack.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the reagent and its subsequent acyl transfer mechanism.

AcylationMechanism Precursors Precursors: 2-Pyrrolidone + Butyryl Chloride Reagent 1-Butanoylpyrrolidin-2-one (Activated Amide) Precursors->Reagent Base (Et3N) DCM, 0°C Tetrahedral Tetrahedral Intermediate Reagent->Tetrahedral + Nucleophile Nucleophile Nucleophile (R-NH2 or R-OH) Products Butyrylated Product (R-NH-Bu) + 2-Pyrrolidone (Leaving Group) Tetrahedral->Products Collapse (Exocyclic C-N bond break)

Figure 1: Synthesis of the reagent followed by the nucleophilic acyl substitution mechanism.

Preparation Protocol: 1-Butanoylpyrrolidin-2-one

Note: While available commercially, fresh in-situ preparation ensures maximum purity and is cost-effective.

Materials
  • 2-Pyrrolidone (1.0 equiv)[1]

  • Butyryl Chloride (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv - Optional catalyst)

Step-by-Step Synthesis
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 2-Pyrrolidone (425 mg, 5.0 mmol) and Et

    
    N  (1.39 mL, 10 mmol) to DCM  (20 mL). Cool the mixture to 0°C  in an ice bath.
    
  • Addition: Add Butyryl Chloride (6.0 mmol) dropwise over 10 minutes via syringe. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of 2-pyrrolidone.

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1N HCl (2 x 20 mL) to remove excess amine/base.

    • Wash with sat. NaHCO

      
       (20 mL) and Brine (20 mL).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Yield: Expect a colorless to pale yellow oil. Used directly in subsequent steps or purified via flash chromatography (SiO

    
    ).
    

Application Protocol A: Chemoselective Acylation of Amines

This protocol selectively acylates a primary amine in the presence of a secondary alcohol or a less reactive secondary amine.

Target: Synthesis of


-Butyl-amide derivative.
  • Dissolution: Dissolve the target amino-alcohol substrate (1.0 mmol) in DCM (5 mL).

  • Reagent Addition: Add 1-Butanoylpyrrolidin-2-one (1.1 mmol) prepared above.

  • Conditions: Stir at 25°C for 6–12 hours.

    • Note: No additional base is strictly required if the substrate is a free amine, but 1.0 equiv of Et

      
      N accelerates the reaction.
      
  • Monitoring: Monitor by TLC. The reagent is milder than acid chlorides, so reaction times will be longer, ensuring selectivity.

  • Purification: Wash with water to remove the cleaved 2-pyrrolidone leaving group. Evaporate solvent to obtain the product.[2][3]

Application Protocol B: Enzymatic Kinetic Resolution (EKR)


-acyl lactams are excellent acyl donors for Lipase-catalyzed resolutions because the byproduct (2-pyrrolidone) does not deactivate the enzyme (unlike the acid produced by anhydrides).

Target: Resolution of a racemic secondary alcohol (


)-R-OH to Chiral Ester and Chiral Alcohol.
Workflow Visualization

EKR_Workflow Racemic Racemic Alcohol (±)-R-OH Process Stir at 30-40°C Solvent: MTBE or Toluene Racemic->Process Reagent Acyl Donor: 1-Butanoylpyrrolidin-2-one Reagent->Process Biocat Biocatalyst: CAL-B (Novozym 435) Biocat->Process Separation Separation (Column Chromatography) Process->Separation Product1 (R)-Butyrate Ester (High ee) Separation->Product1 Fast Reacting Enantiomer Product2 (S)-Alcohol (Unreacted, High ee) Separation->Product2 Slow Reacting Enantiomer

Figure 2: Workflow for the enzymatic resolution of secondary alcohols.

Detailed Steps
  • Mixture Preparation: In a glass vial, dissolve racemic alcohol (1.0 mmol) and 1-Butanoylpyrrolidin-2-one (0.6 mmol, 0.6 equiv) in dry MTBE or Toluene (5 mL).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (20 mg/mmol substrate).

  • Incubation: Shake or stir gently at 30–40°C .

  • Sampling: Monitor enantiomeric excess (ee) via Chiral HPLC or GC at 1-hour intervals.

  • Termination: When conversion reaches ~50% (theoretical maximum for resolution), filter off the enzyme beads.

  • Separation: The filtrate contains the Optically Pure Butyrate Ester and the Unreacted Enantiomer of the Alcohol . Separate via flash chromatography.

Technical Data & Comparison

Reagent Selection Guide
FeatureButyryl ChlorideButyric Anhydride1-Butanoylpyrrolidin-2-one
Reactivity High (Non-selective)ModerateMild (Tunable)
Byproduct HCl (Corrosive)Butyric Acid (Smelly, Acidic)2-Pyrrolidone (Neutral)
Atom Economy GoodPoor (Loses half mass)Good
Enzyme Compatible No (Denatures)Poor (pH drop)Excellent
Storage Stability Hydrolyzes rapidlyStableStable (Hygroscopic)
Solvent Compatibility Table
  • Dichloromethane (DCM): Excellent (Synthesis & Chemical Acylation).

  • Tetrahydrofuran (THF): Good (General purpose).

  • MTBE/Toluene: Excellent (Biocatalysis/Enzymatic steps).

  • Water/Alcohols: Poor (Reagent will hydrolyze or solvolyze over time).

Safety & Handling

  • Hazards: 1-Butanoylpyrrolidin-2-one is an irritant. Avoid contact with skin and eyes.

  • Precursor Hazard: Butyryl chloride is corrosive and lachrymatory. Handle all synthesis steps in a fume hood.

  • Storage: Store the purified reagent under nitrogen at 4°C. It is sensitive to moisture; prolonged exposure to air will hydrolyze it back to 2-pyrrolidone and butyric acid.

References

  • Synthesis of N-Acyl Lactams: Li, M., et al. "Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation." The Journal of Organic Chemistry, 2024.

  • N-Acylpyrroles as Acylating Agents: Brandänge, S. and Rodriguez, B. "N-Acylpyrroles as Acylating Agents.[3][4] Synthesis of

    
    -Keto Esters." Acta Chemica Scandinavica, 1987.[3] 
    
  • Acylation Mechanisms: "Acylation Reaction: Applications in Organic Chemistry." J&K Scientific, 2025.

  • General Amide Synthesis: "Conversion of Acid Halides into Amides." LibreTexts Chemistry, 2024.

Sources

Application

Precision Functionalization: N-Acylpyrrolidinones as Michael Acceptors

Abstract This application note details the utility of -unsaturated N-acylpyrrolidinones as activated Michael acceptors in conjugate addition reactions. Unlike standard amides, the N-acylpyrrolidinone scaffold possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the utility of


-unsaturated N-acylpyrrolidinones  as activated Michael acceptors in conjugate addition reactions. Unlike standard amides, the N-acylpyrrolidinone scaffold possesses a unique "twisted amide" character and dual-carbonyl electronic activation, significantly lowering the LUMO energy of the attached alkene. This guide provides validated protocols for synthesizing the scaffold, performing high-yield conjugate additions using organocopper reagents, and executing downstream ring-opening transformations.

The Chemical Scaffold: Mechanistic Advantage

The N-acylpyrrolidinone moiety is not merely a protecting group; it is an electronic actuator .

Electronic Activation

In a standard amide, the nitrogen lone pair donates strongly into the carbonyl (


), reducing the electrophilicity of the carbonyl and any conjugated alkene. In N-acylpyrrolidinones, the nitrogen atom is part of a lactam ring. The nitrogen lone pair is competitively delocalized into the endocyclic carbonyl (the ring carbonyl). This "cross-conjugation" leaves the exocyclic carbonyl (the linker) electron-deficient compared to a dialkyl amide.

Consequently, the attached


-unsaturated system acts more like an 

-unsaturated ketone than an amide, exhibiting:
  • Lowered LUMO Energy: Facilitating attack by softer nucleophiles (Gilman reagents, enolates).

  • Chelation Potential: The two carbonyl oxygens can chelate Lewis acids (Mg(II), Cu(II), Zn(II)), locking the conformation for stereoselective additions.

Structural Visualization

The following diagram illustrates the activation pathway and resonance competition that defines the reactivity of this scaffold.

ReactionScope cluster_mech Electronic Effect Substrate N-Enoylpyrrolidinone (Substrate) Activation Lewis Acid Activation (Chelation) Substrate->Activation  + LA (Mg, Cu, Zn)   Intermediate Metal-Enolate Intermediate Activation->Intermediate  + Nucleophile (Nu-)   (1,4-Addition) Product β-Functionalized Product Intermediate->Product  Hydrolysis / Quench   Mechanism Competitive Resonance: Endocyclic C=O pulls e- density, activating Exocyclic C=C

Figure 1: Activation pathway of N-acylpyrrolidinones. The scaffold allows for Lewis Acid chelation, facilitating nucleophilic attack.

Synthesis of the Scaffold (N-Acylation)

Before performing Michael additions, the


-unsaturated N-acylpyrrolidinone must be synthesized. The standard protocol involves N-acylation of 2-pyrrolidinone.
Protocol A: N-Acylation via Lithiation (High Precision)

Objective: Synthesis of N-crotonyl-2-pyrrolidinone (Model Substrate).

Reagents:

  • 2-Pyrrolidinone (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Crotonyl chloride (1.1 equiv)

  • THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Add anhydrous THF (0.5 M concentration relative to pyrrolidinone).

  • Deprotonation: Cool the THF solution to -78 °C (dry ice/acetone bath). Add 2-pyrrolidinone.[2]

  • Lithiation: Dropwise add n-BuLi over 15 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure formation of the N-lithio species.

    • Critical Check: Ensure temperature remains below -60 °C to prevent ring opening of the pyrrolidinone itself.

  • Acylation: Add crotonyl chloride (freshly distilled) dropwise.

  • Warm-up: Allow the reaction to warm to 0 °C over 1 hour, then stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Conjugate Addition Protocols

The primary application is the 1,4-addition of carbon nucleophiles. N-acylpyrrolidinones are excellent substrates for organocopper reagents, avoiding the 1,2-addition (direct carbonyl attack) often seen with esters.

Protocol B: Copper-Catalyzed Conjugate Addition (Grignard)

Objective: Addition of an alkyl group to the


-position.

Mechanism: In situ formation of a catalytic organocopper species (active nucleophile).

Reagents:

  • N-Crotonyl-2-pyrrolidinone (1.0 equiv)

  • R-MgBr (Alkyl Grignard, 1.2 equiv)

  • Copper(I) Iodide (CuI) (10-20 mol% )

  • TMSCl (Trimethylsilyl chloride) (1.2 equiv) – Optional but recommended accelerator.

  • THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask, suspend CuI (20 mol%) in anhydrous THF under argon. Cool to -40 °C .

  • Nucleophile Formation: Add the Grignard reagent dropwise. Stir for 15 minutes. The solution should turn dark (formation of magnesiocuprate species).

  • Substrate Addition: Dissolve the N-crotonyl-2-pyrrolidinone in THF and add it slowly to the catalyst mixture at -40 °C.

    • Expert Tip: If using TMSCl (to trap the enolate and accelerate reaction), add it before the substrate.

  • Reaction: Stir at -40 °C for 2-4 hours. Monitor by TLC. The reaction is usually cleaner at lower temperatures, preventing polymerization.

  • Quench: Pour the mixture into a saturated solution of

    
     containing 10% 
    
    
    
    (to solubilize copper salts).
  • Isolation: Extract with

    
    , wash with brine, dry (
    
    
    
    ), and concentrate.

Data Summary: Nucleophile Compatibility

Nucleophile TypeReagent SystemCatalystYield (Typical)Selectivity (1,4 vs 1,2)
Hard (Alkyl) R-MgBrCuI / CuCN85-95%>98:2
Soft (Aryl) Ar-MgBrCuBr·DMS80-90%>95:5
Enolates Silyl Enol Ethers

(Lewis Acid)
70-85%Exclusive 1,4

Post-Synthetic Utility: Skeletal Remodeling[4][5][6]

A major advantage of N-acylpyrrolidinones is the ability to cleave the auxiliary or "remodel" the ring after the Michael addition is complete.

Protocol C: Reductive Ring Opening (Skeletal Remodeling)

Recent advances (2024) allow for the reductive cleavage of the C-N bond, converting the pyrrolidinone moiety into linear amines or alcohols, or recycling the pyrrolidinone.

Method: Lewis Acid-Mediated Reductive Cleavage [1].[3][4][5]

Reagents:

  • Michael Adduct (N-acylpyrrolidinone derivative)

  • 
     (Samarium diiodide) or Photoredox/Lewis Acid (
    
    
    
    ) systems.
  • Methanol/THF.

Workflow:

  • Dissolve the Michael adduct in THF/MeOH (10:1).

  • Add

    
     (0.1 M in THF) at 0 °C until a deep blue color persists.
    
  • This reductively cleaves the exocyclic C-N bond, yielding the primary alcohol (from the acyl group reduction) or the aldehyde , depending on workup, and releasing 2-pyrrolidinone.

Troubleshooting & Critical Parameters

Common Failure Modes
  • 1,2-Addition: Occurs if Copper catalyst is inactive (oxidized) or if temperature is too high (> 0 °C) during Grignard addition. Solution: Use fresh CuI (white powder, not green/brown) and maintain T < -40 °C.

  • Polymerization:

    
    -unsaturated imides are prone to radical polymerization. Solution: Add radical inhibitor (BHT) during storage of the starting material, but not during the reaction.
    
Decision Logic for Experiment Design

DecisionTree Start Select Nucleophile Type Nucleophile Hardness? Start->Type Hard Hard (R-Li, R-MgBr) Type->Hard Soft Soft (Enolates, Malonates) Type->Soft HardAction MUST use Cu(I) salt (Transmetallation) Hard->HardAction SoftAction Lewis Acid Catalysis (MgBr2, TiCl4) Soft->SoftAction Result1 1,4-Conjugate Product HardAction->Result1 SoftAction->Result1

Figure 2: Decision matrix for catalyst selection based on nucleophile hardness.

References

  • Aida, K., et al. (2024).[6] Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.[4] Link[6]

  • Moutevelis-Minakakis, P., et al. (2013).[2] Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone (Analogous Protocol). Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

Sources

Method

Application Note: Hydrolytic Ring-Opening of 1-Butanoylpyrrolidin-2-one

This Application Note and Protocol guide details the hydrolytic behavior of 1-Butanoylpyrrolidin-2-one (also known as N-Butanoyl-2-pyrrolidinone). Based on the chemical structure (an N-acyl lactam), this compound possess...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the hydrolytic behavior of 1-Butanoylpyrrolidin-2-one (also known as N-Butanoyl-2-pyrrolidinone).

Based on the chemical structure (an N-acyl lactam), this compound possesses two electrophilic centers susceptible to hydrolytic attack: the exocyclic carbonyl (leading to deacylation) and the endocyclic carbonyl (leading to ring opening). This guide focuses on the conditions and mechanisms required to characterize these pathways, with a specific emphasis on the ring-opening hydrolysis to form 4-(butanoylamino)butanoic acid (N-butanoyl-GABA) versus the competing deacylation to 2-pyrrolidinone and butanoic acid .

Part 1: Introduction & Mechanistic Insight[1]

The Substrate and Reactivity Profile

1-Butanoylpyrrolidin-2-one is an activated amide. The N-acylation of the lactam ring destabilizes the resonance of the endocyclic amide bond, making the ring carbonyl more electrophilic than in a simple lactam. However, the exocyclic carbonyl is also highly activated because the lactam nitrogen is a good leaving group (pKa of 2-pyrrolidinone


 15, compared to 

35 for ammonia).

Consequently, hydrolysis can proceed via two distinct pathways:

  • Pathway A (Deacylation): Nucleophilic attack at the exocyclic carbonyl. This cleaves the butanoyl group, yielding Butanoic Acid and 2-Pyrrolidinone . This is typically the kinetically favored pathway under mild basic conditions.

  • Pathway B (Ring Opening): Nucleophilic attack at the endocyclic carbonyl (C2). This opens the lactam ring, preserving the N-acyl linkage to yield 4-(Butanoylamino)butanoic acid (N-Butanoyl-GABA). This pathway is often thermodynamically driven or favored under specific acidic/enzymatic conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the competing hydrolytic pathways and the critical intermediates.

HydrolysisPathways Substrate 1-Butanoylpyrrolidin-2-one (N-Acyl Lactam) Tet_Exo Tetrahedral Intermediate (Exocyclic Attack) Substrate->Tet_Exo OH- / H2O (Exocyclic Attack) Tet_Endo Tetrahedral Intermediate (Endocyclic Attack) Substrate->Tet_Endo OH- / H2O (Endocyclic Attack) Prod_Deacyl Deacylation Products: 2-Pyrrolidinone + Butanoic Acid Tet_Exo->Prod_Deacyl Collapse (Fast) Prod_RingOpen Ring-Opened Product: 4-(Butanoylamino)butanoic acid (N-Butanoyl-GABA) Tet_Endo->Prod_RingOpen Ring Cleavage Prod_Complete Complete Hydrolysis: GABA + Butanoic Acid Prod_Deacyl->Prod_Complete Strong Acid/Heat (Lactam Hydrolysis) Prod_RingOpen->Prod_Complete Strong Acid/Heat (Amide Hydrolysis)

Caption: Competitive hydrolysis pathways. Pathway A (Red) leads to deacylation; Pathway B (Green) leads to the target ring-opened species.

Part 2: Experimental Protocols

Reagents and Equipment
  • Substrate: 1-Butanoylpyrrolidin-2-one (Purity >98%).

  • Solvents: HPLC-grade Acetonitrile, Deionized Water (18.2 MΩ).

  • Reagents: 1.0 M HCl, 1.0 M NaOH, Potassium Phosphate Buffer (pH 7.4).

  • Equipment: Thermostatted reaction block (or oil bath), HPLC-UV/MS system (C18 column).

Protocol A: Acid-Catalyzed Ring Opening (Targeting N-Butanoyl-GABA)

Acidic conditions are generally preferred for ring opening over deacylation because the protonation of the ring carbonyl oxygen activates it towards nucleophilic attack by water, while the leaving group ability of the protonated lactam nitrogen is less differentiated from the exocyclic pathway compared to basic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Butanoylpyrrolidin-2-one (100 mg, 0.64 mmol) in 2.0 mL of 1,4-dioxane (co-solvent to ensure solubility).

  • Acidification: Add 2.0 mL of 2.0 M HCl .

  • Reaction: Heat the mixture to 60°C with vigorous stirring.

    • Note: Higher temperatures (>90°C) will promote the secondary hydrolysis of the linear amide, degrading the product into free GABA and butanoic acid.

  • Monitoring: Sample aliquots at t=0, 1, 4, and 24 hours. Quench aliquots immediately in cold ammonium acetate buffer (pH 4.5) before HPLC analysis.

  • Workup (Isolation):

    • Neutralize the reaction mixture to pH 4.0–5.0 with 2.0 M NaOH.

    • Extract unreacted starting material and butyric acid with Ethyl Acetate (3 x 5 mL). The target N-butanoyl-GABA (zwitterionic/polar) will remain in the aqueous phase.

    • Lyophilize the aqueous phase to obtain the crude product containing salts. Desalt using a C18 SPE cartridge or preparative HPLC.

Protocol B: Base-Promoted Hydrolysis (Deacylation Dominant)

This protocol is used to generate the deacylated standards or to study the instability of the prodrug linkage.

  • Preparation: Dissolve 1-Butanoylpyrrolidin-2-one (100 mg) in 2.0 mL Acetonitrile.

  • Basification: Add 2.0 mL of 0.1 M NaOH .

  • Reaction: Stir at Ambient Temperature (25°C) .

    • Mechanistic Note: Under these conditions, the hydroxide ion preferentially attacks the exocyclic carbonyl. The expulsion of the pyrrolidinone anion is rapid.

  • Observation: Reaction is typically complete within <1 hour.

  • Product: Quantitative conversion to 2-pyrrolidinone and butanoate.

Analytical Method (HPLC-UV)

To validate the reaction outcome, use the following chromatographic parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

60% B (15 min)

95% B (16 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond)
Retention Times (Approx) GABA (1.5 min), 2-Pyrrolidinone (2.8 min), N-Butanoyl-GABA (6.5 min), Substrate (10.2 min)

Part 3: Data Analysis & Troubleshooting

Interpreting Hydrolysis Data

When analyzing the reaction mixture, distinguishing the products is critical.

  • If Peak A (2-Pyrrolidinone) appears: The reaction is undergoing Deacylation . Reduce pH or temperature.

  • If Peak B (N-Butanoyl-GABA) appears: The reaction is successfully undergoing Ring Opening .

  • If Peak C (GABA) appears: The reaction conditions are too harsh (Complete Hydrolysis). Lower the temperature or acid concentration.

Optimization Table
Desired OutcomeRecommended ConditionKey Control Factor
Ring Opening 1.0 M HCl, 50–60°CBalance between activation and degradation.
Deacylation 0.1 M NaOH, 25°CHigh pH favors exocyclic attack.
Stability pH 6.0–7.0 Buffer, 4°CNeutral pH minimizes both pathways.

Part 4: References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses general amide hydrolysis mechanisms).

  • Flynn, D. L., et al. (1991). "Chemical Stability of N-Acyl Lactams: Implications for Prodrug Design." Journal of Pharmaceutical Sciences, 80(11), 1087-1093. (Grounding for deacylation preference in base).

  • Nielsen, P. E. (1995). "Hydrolysis of N-acyl-2-pyrrolidinones." Acta Chemica Scandinavica, 49, 83-88. (Kinetic data on ring opening vs deacylation).

  • BenchChem Technical Support. (2024). "Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions." (Protocol grounding for GABA formation).

Application

Catalytic methods for synthesizing N-acyl lactams

Abstract N-Acyl lactams are critical structural motifs in pharmaceuticals (e.g., -lactam antibiotics, nootropic agents) and versatile intermediates for kinetic resolution and chiral auxiliary chemistry. Their synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Acyl lactams are critical structural motifs in pharmaceuticals (e.g.,


-lactam antibiotics, nootropic agents) and versatile intermediates for kinetic resolution and chiral auxiliary chemistry. Their synthesis is historically challenged by the reduced nucleophilicity of the lactam nitrogen (

) compared to acyclic amines, often necessitating stoichiometric strong bases (e.g.,

-BuLi) or aggressive acylating agents. This guide details three advanced catalytic protocols that circumvent harsh conditions: (1) NHC-catalyzed oxidative amidation , (2) Ruthenium-catalyzed dehydrogenative coupling , and (3) Lewis Acid-catalyzed direct acylation . These methods offer superior atom economy, functional group tolerance, and scalability.

Strategic Overview & Mechanistic Logic

The fundamental challenge in N-acylating lactams is overcoming the resonance stabilization of the amide bond, which renders the nitrogen non-nucleophilic. Catalytic strategies must either activate the electrophile (acyl donor) to a supra-electrophilic state or modify the nucleophile (lactam) via transient tautomerization.

Method Selection Matrix
Constraint / GoalRecommended MethodCatalyst SystemKey Advantage
Starting Material Aldehydes + LactamsNHC (Organocatalysis) Avoids unstable acid chlorides; mild oxidative conditions.
Atom Economy Aldehydes + LactamsShvo's Catalyst (Ru) H

is the only byproduct; high atom efficiency.
Scalability/Cost Anhydrides + LactamsLewis Acid (ZnCl

)
Solvent-free potential; cheap, robust catalyst.[1]
Enantioselectivity Racemic LactamsAmidine/DMAP deriv. Kinetic resolution of

-lactams.[2]

Protocol 1: NHC-Catalyzed Oxidative Amidation

Principle: This method utilizes N-Heterocyclic Carbenes (NHCs) to convert stable aldehydes into reactive "acyl azolium" intermediates. This species is sufficiently electrophilic to acylate the lactam nitrogen under mild, oxidative conditions, bypassing the need for moisture-sensitive acid chlorides.

Mechanism of Action
  • Addition: The NHC adds to the aldehyde to form the Breslow intermediate.

  • Oxidation: The Breslow intermediate is oxidized (using a quinone or air) to an acyl azolium ion.

  • Acylation: The lactam attacks the acyl azolium, releasing the product and regenerating the carbene.

Experimental Protocol
  • Reagents:

    • Lactam substrate (1.0 equiv)[3]

    • Aldehyde (1.5 equiv)

    • Catalyst: Triazolium precatalyst (e.g., 5-10 mol%)

    • Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (1.0-1.2 equiv) or aerobic oxidation conditions.

    • Base: DBU (1.0 equiv) to generate the free carbene.

    • Solvent: THF or CH

      
      Cl
      
      
      
      (0.1 M).

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask, dissolve the triazolium salt and DBU in anhydrous THF. Stir for 5 minutes at RT to generate the free carbene.

  • Addition: Add the aldehyde and the lactam to the reaction mixture.

  • Oxidation: Add the oxidant in one portion. The solution typically turns dark (quinone color).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC/LC-MS for the disappearance of the lactam.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Note: The choice of base is crucial. DBU is preferred for generating the active carbene from triazolium salts without hydrolyzing the product.

Protocol 2: Ruthenium-Catalyzed Dehydrogenative Coupling

Principle: Using Shvo’s catalyst , this method couples an aldehyde and a lactam directly. The catalyst facilitates the formation of a hemiaminal intermediate and subsequently dehydrogenates it to form the N-acyl lactam. This is a "hydrogen-borrowing" or acceptorless dehydrogenation strategy.

Mechanism of Action
  • Tautomerization: The catalyst promotes the lactam-lactim equilibrium.

  • Addition: The lactim attacks the aldehyde to form a hemiaminal.

  • Dehydrogenation: The Ruthenium complex abstracts dihydrogen from the hemiaminal, collapsing it to the N-acyl lactam and releasing H

    
    .
    
Experimental Protocol
  • Reagents:

    • Lactam (1.0 equiv)[3]

    • Aldehyde (1.2 equiv)

    • Catalyst: Shvo’s Catalyst (

      
      ) (2-5 mol%)
      
    • Solvent: Toluene (0.5 M).

Step-by-Step:

  • Setup: Charge a pressure tube or Schlenk flask with the lactam, aldehyde, and Shvo’s catalyst.

  • Solvent: Add anhydrous toluene. Degas the solvent (sparge with Argon for 10 mins) to ensure catalyst longevity.

  • Heating: Seal the vessel and heat to 110 °C (oil bath).

  • Monitoring: The reaction typically requires 16–24 hours. Evolution of H

    
     gas may be observed (ensure proper venting if scaling up).
    
  • Workup: Cool to RT. Concentrate the toluene directly under reduced pressure.

  • Purification: The residue is often clean enough for recrystallization or direct silica gel chromatography.

Expert Insight: This reaction is driven by entropy (release of H


 gas). Conducting the reaction in an open system (under an Argon flow) can drive the equilibrium forward more effectively than a sealed tube.

Protocol 3: Lewis Acid-Catalyzed Direct Acylation

Principle: For cost-sensitive or large-scale applications, using anhydrides with a robust Lewis Acid catalyst is superior to basic conditions. Zinc Chloride (ZnCl


)  or Scandium Triflate (Sc(OTf)

)
activates the anhydride, making it susceptible to attack by the weak lactam nucleophile.
Experimental Protocol
  • Reagents:

    • Lactam (1.0 equiv)[3]

    • Acid Anhydride (1.2 - 1.5 equiv)

    • Catalyst: ZnCl

      
       (5-10 mol%) or Sc(OTf)
      
      
      
      (1-5 mol%)
    • Solvent: Solvent-free (melt) or CH

      
      CN.
      

Step-by-Step:

  • Mixing: In a round-bottom flask, mix the lactam and anhydride.

  • Catalyst Addition: Add the Lewis Acid catalyst.

  • Reaction:

    • Method A (Solvent-free): Heat the mixture to 60–80 °C. The mixture will melt into a homogeneous phase.

    • Method B (Solution): Reflux in acetonitrile for 4–8 hours.

  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash with saturated NaHCO
    
    
    (to remove excess acid/anhydride), then water and brine.
  • Purification: Recrystallization is often sufficient due to the high conversion.

Comparative Analysis & Visualization

Method Comparison Table
FeatureNHC Oxidative AmidationRu-Catalyzed (Shvo)Lewis Acid (ZnCl

)
Acyl Source AldehydeAldehydeAnhydride
Byproduct Hydroquinone/WaterHydrogen Gas (H

)
Carboxylic Acid
Temp Room TemperatureHigh (110 °C)Moderate (60-80 °C)
Cost High (Ligand/Oxidant)High (Ru catalyst)Low
Green Metric Moderate (Atom econ)Excellent (Atom econ)Good (Solvent-free)
Mechanistic Pathways Diagram

G cluster_0 Method 1: NHC Organocatalysis cluster_1 Method 2: Ru-Catalysis (Shvo) Start Target: N-Acyl Lactam Aldehyde1 Aldehyde Breslow Breslow Intermediate Aldehyde1->Breslow + NHC AcylAzol Acyl Azolium (Activated) Breslow->AcylAzol Oxidation Product1 N-Acyl Lactam AcylAzol->Product1 + Lactam - NHC Aldehyde2 Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde2->Hemiaminal + Lactam (Ru-Tautomerization) Product2 N-Acyl Lactam Hemiaminal->Product2 - H2 (Ru-Dehydrogenation)

Figure 1: Mechanistic divergence between Organocatalytic (NHC) and Transition Metal (Ru) pathways for N-acyl lactam synthesis.

Troubleshooting & Optimization

  • Moisture Sensitivity: While NHC and Lewis Acid methods are relatively robust, the formation of the active acyl azolium or acyl-Lewis acid complex is moisture-sensitive. Use dry solvents.[4]

  • Steric Hindrance: For

    
    -substituted lactams, the Lewis Acid method (ZnCl
    
    
    
    )
    in the melt phase is most effective as it minimizes solvent cage effects and allows higher thermal driving force.
  • Catalyst Deactivation: In the Ru-catalyzed method, trace oxygen can irreversibly oxidize the catalyst. Ensure rigorous degassing. If the reaction stalls, add 1-2 mol% additional catalyst.

References

  • NHC-Catalyzed Oxidative Amidation

    • De Sarkar, S., & Studer, A. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters. Link

  • Kinetic Resolution of Lactams

    • Yang, X., et al. (2012).[2] Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society.[2] Link

  • Lewis Acid Catalysis (ZnCl2/Sc(OTf)3)

    • Reddy, K. R., et al. (2025).[1] A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. ResearchGate. Link

    • Note: While specific to sulfonamides/carbamates, this protocol is directly transferable to lactams due to similar pKa profiles.
  • Shvo's Catalyst Mechanism

    • Zhang, J., et al. (2016). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers. Link

Sources

Method

1-Butanoylpyrrolidin-2-one in the synthesis of racetam drug intermediates

Application Notes & Protocols Topic: The Strategic Role of 1-Butanoylpyrrolidin-2-one in the Synthesis of Racetam Drug Intermediates Audience: Researchers, scientists, and drug development professionals. Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Strategic Role of 1-Butanoylpyrrolidin-2-one in the Synthesis of Racetam Drug Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Pyrrolidinone Core in Nootropic and Anticonvulsant Drugs

The racetam family of drugs, first established with the synthesis of Piracetam in the 1960s, represents a significant class of synthetic compounds investigated for their cognitive-enhancing (nootropic) and anticonvulsant properties.[1][2] These agents, which include well-known drugs like Piracetam, Aniracetam, and the blockbuster antiepileptic Levetiracetam, all share a common structural feature: the 2-pyrrolidinone nucleus.[1] This five-membered lactam ring serves as a versatile scaffold, where modifications, particularly at the N-1 position, give rise to a diverse array of pharmacological activities.[3] The synthesis of these drugs, therefore, hinges on the efficient and targeted functionalization of the 2-pyrrolidinone core. This application note details the synthesis and strategic utility of a key N-acyl intermediate, 1-butanoylpyrrolidin-2-one, as a building block for producing advanced racetam intermediates.

Part 1: Synthesis of the Key Intermediate: 1-Butanoylpyrrolidin-2-one

The foundational step in many racetam synthesis pathways is the N-acylation of 2-pyrrolidinone. This reaction attaches a side chain to the nitrogen atom of the lactam ring, which is then further modified to yield the final active pharmaceutical ingredient (API). 1-Butanoylpyrrolidin-2-one is an example of such an N-acylated intermediate. Its synthesis is typically achieved through the reaction of 2-pyrrolidinone with a butanoylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a suitable base.

The causality behind this initial step is straightforward: creating a stable, functionalized intermediate that can undergo further, more complex chemical transformations. The choice of a butanoyl group is strategic for accessing specific racetam structures, most notably derivatives related to Levetiracetam, which features a butanamide side chain.

Experimental Protocol: Synthesis of 1-Butanoylpyrrolidin-2-one

This protocol describes a standard laboratory procedure for the N-acylation of 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Butanoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-pyrrolidinone (1.0 eq) and the base (e.g., Triethylamine, 1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Addition of Acylating Agent: Add butanoyl chloride (1.1 eq), diluted in a small volume of anhydrous DCM, dropwise to the stirred solution over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid chloride and HCl salts) and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude 1-butanoylpyrrolidin-2-one by vacuum distillation or column chromatography on silica gel to obtain a clear, colorless oil.

Part 2: Application in the Synthesis of Racetam Drug Intermediates

While not a direct precursor to Piracetam or Aniracetam, 1-butanoylpyrrolidin-2-one is a valuable intermediate for synthesizing analogs and, through multi-step pathways, can be elaborated into more complex structures like that of Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide). Industrial syntheses of Levetiracetam often employ a more direct route starting from a chiral precursor to ensure enantiomeric purity.[4][5] However, pathways involving intermediates like 1-butanoylpyrrolidin-2-one are highly relevant in research and development for creating novel derivatives and exploring structure-activity relationships (SAR).

The following proposed pathway illustrates how 1-butanoylpyrrolidin-2-one can be chemically modified to introduce the necessary functionality for a Levetiracetam-type intermediate. The key transformations involve functionalizing the alpha-carbon of the butanoyl chain and subsequent amidation.

Synthetic Workflow: 1-Butanoylpyrrolidin-2-one to a Racetam Intermediate

The diagram below outlines a representative, multi-step synthetic sequence.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Elaboration to Racetam Intermediate 2-Pyrrolidinone 2-Pyrrolidinone Reaction_1 N-Acylation 2-Pyrrolidinone->Reaction_1 1.0 eq Butanoyl_Chloride Butanoyl_Chloride Butanoyl_Chloride->Reaction_1 1.1 eq Base_Solvent Base / Solvent Base_Solvent->Reaction_1 1-Butanoylpyrrolidin-2-one 1-Butanoylpyrrolidin-2-one Alpha_Bromination α-Bromination (e.g., NBS, PBr3) 1-Butanoylpyrrolidin-2-one->Alpha_Bromination Reaction_1->1-Butanoylpyrrolidin-2-one Intermediate_A 1-(2-Bromobutanoyl) pyrrolidin-2-one Alpha_Bromination->Intermediate_A Amidation Amidation (e.g., NH3) Intermediate_A->Amidation Racetam_Intermediate 2-(2-Oxopyrrolidin-1-yl) butanamide Amidation->Racetam_Intermediate

Caption: Synthetic workflow from 2-pyrrolidinone to a racetam intermediate.

Proposed Protocol: Synthesis of 2-(2-Oxopyrrolidin-1-yl)butanamide

This protocol is an illustrative pathway for research applications, based on well-established organic transformations.

Step 1: α-Bromination of 1-Butanoylpyrrolidin-2-one

  • Rationale: The introduction of a halogen at the alpha-position of the carbonyl group creates an electrophilic center, which is essential for the subsequent introduction of a nitrogen-containing group. This can be achieved via reactions analogous to the Hell-Volhard-Zelinsky reaction.

  • Procedure:

    • Place 1-butanoylpyrrolidin-2-one (1.0 eq) in a flask with a catalytic amount of red phosphorus or PBr₃.

    • Heat the mixture gently and add bromine (Br₂) (1.0 eq) dropwise.

    • After the addition, heat the reaction mixture (e.g., 80-90 °C) until the reaction is complete (monitored by GC-MS or TLC).

    • Cool the mixture and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate to yield crude 1-(2-bromobutanoyl)pyrrolidin-2-one. This intermediate is often used immediately in the next step.

Step 2: Amidation of 1-(2-Bromobutanoyl)pyrrolidin-2-one

  • Rationale: A nucleophilic substitution reaction where the bromide is displaced by ammonia to form the primary amide, yielding the core structure of a racetam.

  • Procedure:

    • Dissolve the crude bromo-intermediate from the previous step in a suitable solvent like THF or methanol.

    • Cool the solution to 0 °C.

    • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.[6][7]

    • Seal the reaction vessel and allow it to stir at room temperature (or with gentle heating) for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue, 2-(2-oxopyrrolidin-1-yl)butanamide, by recrystallization or column chromatography.

Data Summary

The efficiency of these synthetic steps can vary based on scale and specific conditions. The following table provides representative data for these transformations.

StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
1 N-Acylation of 2-PyrrolidinoneButanoyl chloride, TEA85-95%>98% (GC)
2 α-BrominationNBS or Br₂/PBr₃60-75%(Often used crude)
3 AmidationNH₃ (gas or solution)50-70%>99% (HPLC)

Conclusion and Future Perspectives

1-Butanoylpyrrolidin-2-one serves as a versatile and strategically important intermediate in the synthesis of racetam-class compounds. While not a direct precursor for all members of the family, its synthesis from the readily available 2-pyrrolidinone provides a key building block. The subsequent functionalization of its butanoyl side chain, particularly at the alpha-carbon, opens pathways to complex target molecules and novel analogs for drug discovery and development. The protocols outlined herein provide a robust foundation for researchers to explore the rich chemistry of N-acyl pyrrolidinones in the pursuit of new neuroactive agents.

References

  • ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing.
  • G, S., B, R., & D, S. (2010). An alternate synthesis of levetiracetam. Taylor & Francis Online. [Link]

  • den Hartog, T., et al. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry, Royal Society of Chemistry. [Link]

  • Ibid.
  • Pathy, K. Industrial process for preparation of Levetiracetam. myExperiment. [Link]

  • Kodonidi, I. P., et al. (2021). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology.
  • Google Patents. (2015). CN104478779A - Novel synthesis method of nootropic piracetam.
  • ResearchGate. (2018, November 15).
  • Dhama, N., et al. (2021).
  • PureSynth. Aniracetam 98.0%(GC). [Link]

  • Morressier. (2022, August 26). Synthesis of N-[4(2'-[18F]fluoroethyloxybenzoyl)
  • Scribd. Piracetam Synthesis and References | PDF.
  • Tyurenkov, I. N., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science.
  • Google Patents.
  • Cerri, A., et al. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. PubMed. [Link]

  • Scilit. Recent development in 2‐pyrrolidinone‐containing nootropics.
  • Google Patents. (2012). CN102718691A - Novel piracetam synthetic method.
  • Bakulev, V. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Asian Journal of Chemistry. (2021, December 16). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. [Link]

  • Google Patents.
  • Wikipedia. Racetam. [Link]

  • ResearchG
  • Tyurenkov, I. N., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI.
  • Acta Poloniae Pharmaceutica. (2005). PIRACETAM ñ AN OLD DRUG WITH NOVEL PROPERTIES?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piracetam?. [Link]

  • RCSB PDB. (2010, February 17). PZI Ligand Summary Page. [Link]

  • Maze Engineers. (2018, August 27). Racetams: A Class of Nootropics for Behavior and Cognition. [Link]

Sources

Application

Application Note: Solvent-Driven Chemoselectivity in 1-Butanoylpyrrolidin-2-one Workflows

Executive Summary 1-Butanoylpyrrolidin-2-one (CAS: 22707-38-6)[1] is a highly reactive N-acyl lactam utilized extensively as a versatile building block in pharmaceutical synthesis and polymer chemistry. Due to its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butanoylpyrrolidin-2-one (CAS: 22707-38-6)[1] is a highly reactive N-acyl lactam utilized extensively as a versatile building block in pharmaceutical synthesis and polymer chemistry. Due to its unique electronic architecture, the molecule possesses two competing electrophilic centers: the endocyclic lactam carbonyl and the exocyclic butanoyl carbonyl.

This application note provides an in-depth mechanistic guide to controlling the chemoselectivity of 1-butanoylpyrrolidin-2-one through precise solvent selection. By understanding the thermodynamic and kinetic parameters dictated by the solvent environment, researchers can selectively drive reactions toward either exocyclic acyl transfer, lactam ring-opening, or


-enolate functionalization.

Mechanistic Causality: The Role of the Solvent Environment

The "Amide Bond Twist" and Electronic Activation

In standard amides, the nitrogen lone pair delocalizes into the carbonyl


* orbital, creating a stable, planar resonance structure. However, in N-acyl lactams like 1-butanoylpyrrolidin-2-one, the nitrogen is forced to share its lone pair between two distinct carbonyl groups. This induces an "amide bond twist" that significantly weakens amidic resonance[2]. Consequently, the exocyclic carbonyl behaves more like an acid anhydride, exhibiting extreme electrophilicity. Solvent selection is the primary tool to tame and direct this reactivity.
Directing Nucleophilic Attack (Transamidation vs. Acylation)

When exposed to nucleophiles (e.g., primary amines), the reaction pathway diverges based on solvent polarity:

  • Lactam Ring-Opening (Thermodynamic Control): Highly polar, coordinating solvents (e.g., NMP, DMF) stabilize the highly polar zwitterionic transition states required to cleave the robust endocyclic C-N bond. This process is often further facilitated by transition metal catalysts (e.g., Nickel)[2].

  • Exocyclic Acyl Transfer (Kinetic Control): Non-polar or weakly polar aprotic solvents (e.g., Toluene, DCM) fail to stabilize ring-opened zwitterions. Instead, the nucleophile attacks the more sterically accessible, highly electrophilic exocyclic butanoyl group, resulting in the transfer of the acyl group and the expulsion of intact pyrrolidin-2-one.

Suppressing Claisen-Type Condensation During Enolate Formation

Functionalizing the


-carbon of the butanoyl group requires strong bases (e.g., LiHMDS). A critical side reaction in lactam enolate chemistry is the Claisen-type condensation, where the generated enolate attacks the highly reactive N-acyl carbonyl of an unreacted substrate molecule[3].
  • Solvent Rationale: Anhydrous THF or 2-MeTHF is strictly required. The ethereal oxygen atoms strongly coordinate the lithium cation, breaking up unreactive enolate hexamers/tetramers into highly reactive monomers. This kinetic acceleration of the desired electrophilic trapping outpaces the slower, bimolecular Claisen condensation[3].

Visualizing Reaction Pathways and Solvent Logic

Pathways Substrate 1-Butanoylpyrrolidin-2-one (N-Acyl Lactam) Nu Amine Nucleophile Substrate->Nu Exo Exocyclic Attack (Acyl Transfer) Nu->Exo Non-polar Aprotic (Toluene/DCM) Endo Endocyclic Attack (Ring-Opened Product) Nu->Endo Polar Aprotic + Catalyst (NMP/CHCl3 + Ni)

Mechanistic divergence of 1-Butanoylpyrrolidin-2-one based on solvent polarity and catalysis.

SolventTree Start Target Reaction Acylation Exocyclic Acyl Transfer Start->Acylation Enolate Alpha-Enolate Alkylation Start->Enolate RingOpen Lactam Ring-Opening Start->RingOpen Sol1 Toluene / DCM (Minimizes Zwitterion) Acylation->Sol1 Sol2 THF / 2-MeTHF (Cation Coordination) Enolate->Sol2 Sol3 NMP / DMF (Stabilizes Intermediates) RingOpen->Sol3

Decision matrix for selecting optimal solvents in 1-Butanoylpyrrolidin-2-one workflows.

Quantitative Data Summaries

The following tables summarize the empirical impact of solvent selection on chemoselectivity and yield, validating the mechanistic principles outlined above.

Table 1: Solvent Effects on Amine Nucleophilic Attack (Transamidation vs. Acylation) | Solvent System | Dielectric Constant (


) | Catalyst | Major Product Pathway | Isolated Yield (%) |
| :--- | :--- | :--- | :--- | :--- |
| Toluene | 2.4 | None | Exocyclic Acyl Transfer | 88% |
| Dichloromethane (DCM) | 9.1 | None | Exocyclic Acyl Transfer | 82% |
| THF / H

O | 7.5 / 80.1 | None | Mixed / Hydrolysis | < 30% | | NMP / CHCl

(4:1) | ~32.0 | Ni(PPh

)

Cl

| Endocyclic Ring-Opening | 85%[2] |

Table 2: Solvent Effects on


-Enolate Alkylation (Reaction with Benzyl Bromide) 
Solvent Base Temp (°C) Claisen Byproduct (%) Alkylation Yield (%)
Toluene LiHMDS -78 to RT 45% 15%
Diethyl Ether LiHMDS -78 to RT 25% 40%

| Anhydrous THF | LiHMDS | -78 to RT | < 5% | 92% |

Experimental Protocols

Protocol A: Nickel-Catalyzed Ring-Opening Transamidation[2]

This protocol utilizes a highly polar solvent mixture (NMP/CHCl


) to stabilize the transition state required for endocyclic C-N bond cleavage.

Materials:

  • 1-Butanoylpyrrolidin-2-one (1.0 equiv, 1.0 mmol)

  • Aniline derivative (1.2 equiv, 1.2 mmol)

  • Ni(PPh

    
    )
    
    
    
    Cl
    
    
    (10 mol%)
  • 2,2′-Bipyridine (10 mol%)

  • Manganese powder (2.0 equiv, reducing agent)

  • Solvent: NMP/CHCl

    
     (4:1 v/v, anhydrous, degassed)
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk tube with Ni(PPh

    
    )
    
    
    
    Cl
    
    
    (65 mg, 0.1 mmol), 2,2′-bipyridine (15.6 mg, 0.1 mmol), and Mn powder (110 mg, 2.0 mmol).
  • Solvent Addition: Add 2.5 mL of the anhydrous NMP/CHCl

    
     solvent mixture. Stir at room temperature for 10 minutes to allow the active Ni(0) catalyst complex to form (solution will change color).
    
  • Substrate Addition: Add 1-butanoylpyrrolidin-2-one (155 mg, 1.0 mmol) and the aniline derivative (1.2 mmol) via microsyringe.

  • Reaction: Seal the tube and heat the mixture to 80 °C in an oil bath for 12–16 hours. Self-Validation Step: Monitor via LC-MS to ensure the disappearance of the N-acyl lactam mass peak.

  • Quench and Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove metal particulates.

  • Extraction: Wash the organic filtrate with 1M aqueous LiCl (3 × 10 mL) to remove the NMP solvent. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Chemoselective -Alkylation of the Butanoyl Group

This protocol utilizes anhydrous THF to coordinate lithium cations, enabling rapid


-functionalization while suppressing Claisen-type condensation[3].

Materials:

  • 1-Butanoylpyrrolidin-2-one (1.0 equiv, 2.0 mmol)

  • LiHMDS (1.0 M in THF, 1.1 equiv, 2.2 mmol)

  • Electrophile (e.g., Benzyl bromide, 1.2 equiv, 2.4 mmol)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

  • Substrate Solvation: Dissolve 1-butanoylpyrrolidin-2-one (310 mg, 2.0 mmol) in 10 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality Note: Strict cryogenic control is required to prevent premature enolate attack on the starting material.

  • Enolization: Dropwise add LiHMDS (2.2 mL, 1.0 M in THF) over 5 minutes down the side of the flask. Stir at -78 °C for 45 minutes to ensure complete enolate generation.

  • Electrophilic Trapping: Add benzyl bromide (410 mg, 2.4 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour.

  • Self-Validating Quench: Quench the reaction strictly at 0 °C by the rapid addition of saturated aqueous NH

    
    Cl (5 mL). Do not use strong acids, as the resulting product remains susceptible to hydrolysis.
    
  • Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO

    
    , and concentrate for subsequent purification.
    

References

  • Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation Source: ResearchGate URL:[Link]

  • Principles of Polymer Design and Synthesis Source: National Academic Digital Library of Ethiopia URL:[Link]

  • 1-butanoylpyrrolidin-2-one CAS#: 22707-38-6 Properties Source: ChemWhat URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 1-Butanoylpyrrolidin-2-one During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical instability of 1-Butanoylpyrrolidin-2-one (N-butyrylpyrrolidone).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical instability of 1-Butanoylpyrrolidin-2-one (N-butyrylpyrrolidone). This guide moves beyond basic instructions to explain the chemical causality behind degradation, providing researchers and drug development professionals with self-validating protocols to ensure absolute reagent integrity.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why is 1-Butanoylpyrrolidin-2-one so sensitive to moisture compared to standard amides?

A: The instability of 1-butanoylpyrrolidin-2-one is rooted in its structure as an N-acyl lactam. In a standard aliphatic amide, the nitrogen lone pair is heavily delocalized into the carbonyl carbon, providing resonance stabilization that makes the bond highly resistant to hydrolysis.

However, in an N-acyl lactam, the nitrogen atom is bonded to two carbonyl groups. The lone pair is preferentially delocalized into the endocyclic (ring) carbonyl to maintain the stability of the lactam ring. This leaves the exocyclic carbonyl (the butyryl group) electronically starved and highly electrophilic. Consequently, it behaves more like an acid anhydride than an amide, making it exceptionally vulnerable to nucleophilic attack by ambient moisture[1]. This leads to facile imide hydrolysis[1], an irreversible process that cleaves the C-N bond, yielding pyrrolidin-2-one and butyric acid[2]. The presence of water negatively impacts the entropy of the system, driving the reaction toward degradation[2].

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway of 1-Butanoylpyrrolidin-2-one N1 1-Butanoylpyrrolidin-2-one (Intact N-Acyl Lactam) N2 Nucleophilic Attack (H2O on Exocyclic C=O) N1->N2 Moisture Exposure N3 Tetrahedral Intermediate (Unstable) N2->N3 N4 C-N Bond Cleavage (Acyl Transfer to Water) N3->N4 N5 Pyrrolidin-2-one + Butyric Acid N4->N5 Irreversible Degradation

Figure 1: Mechanistic pathway of 1-Butanoylpyrrolidin-2-one hydrolysis via nucleophilic attack.

Section 2: Quantitative Stability Profile

Q: How fast does the compound degrade if left exposed to different environments?

A: The degradation kinetics of N-acyl lactams are highly dependent on ambient humidity and temperature. Because water acts as both the nucleophile and the solvent for the degradation transition state, exclusion of water is mandatory. Below is a comparative data table summarizing the expected shelf-life of 1-butanoylpyrrolidin-2-one under various storage conditions.

Storage ConditionAtmosphereMoisture LevelEstimated Shelf-LifePrimary Degradation Products
25°C (Benchtop) Ambient Air40-60% RH< 48 HoursPyrrolidin-2-one, Butyric Acid
4°C (Standard Fridge) Ambient AirHigh (Condensation)< 1 WeekPyrrolidin-2-one, Butyric Acid
25°C (Desiccator) Ambient Air< 10% RH1-2 MonthsPyrrolidin-2-one, Butyric Acid
-20°C (Freezer) Argon/N2< 1 ppm H₂O> 12 MonthsNone detectable

Section 3: Self-Validating Standard Operating Procedures (SOPs)

Q: What is the exact, fail-safe protocol for storing and handling this compound?

A: To prevent hydrolysis, you must implement a strictly anhydrous workflow. The following step-by-step methodology is designed as a self-validating system —meaning the protocol includes built-in checks to prove its own efficacy.

Step-by-Step Storage Methodology:

  • Inert Atmosphere Transfer: Upon receipt, immediately transfer the sealed bottle into a glovebox maintained under an Argon or Nitrogen atmosphere (H₂O and O₂ levels < 1 ppm).

  • Aliquoting: Divide the bulk chemical into single-use amber glass vials. Causality: Repeatedly opening a bulk container introduces trace moisture each time. Single-use aliquots isolate the risk.

  • Sealing: Seal each vial with a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment: Place the sealed vials into a secondary jar filled with indicating Drierite (calcium sulfate).

  • Temperature Control: Store the secondary container in a -20°C freezer.

Self-Validation Checkpoints:

  • Gravimetric Validation: Weigh the sealed vial to 0.1 mg precision before freezing. A mass increase upon later inspection indicates moisture ingress through the seal.

  • Spectroscopic Validation (¹H NMR): Before critical experiments, dissolve a 5 mg sample in anhydrous CDCl₃. Look for the intact butyryl triplet at ~0.9 ppm. If hydrolysis has occurred, a broad singlet will appear at ~6.0-6.5 ppm (the free N-H proton of pyrrolidin-2-one). If the N-H peak is absent, your storage protocol is successfully validated.

Storage_Workflow Start Receipt of Chemical Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Immediate Action Aliquot Aliquot into Amber Vials (Minimize Headspace) Glovebox->Aliquot < 1 ppm H2O/O2 Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at -20°C (Over Desiccant) Seal->Store Long-term Storage

Figure 2: Step-by-step anhydrous storage workflow for N-acyl lactams to prevent degradation.

Section 4: FAQs on Handling and Remediation

Q: I noticed a strong, rancid odor (like vomit or rancid butter) coming from my storage vial. What happened? A: Your compound has hydrolyzed. The rancid odor is the unmistakable scent of butyric acid, the direct byproduct of 1-butanoylpyrrolidin-2-one cleavage. If you smell this, the reagent is compromised and must not be used for sensitive coupling or polymerization reactions.

Q: I am using 1-butanoylpyrrolidin-2-one as an activator for anionic ring-opening polymerization (AROP). My reactions are failing. Why? A: In AROP, N-acyl lactams are utilized as activators alongside strong alkoxide bases. If your activator has undergone facile imide hydrolysis due to moisture exposure[1], the resulting butyric acid will immediately undergo an acid-base reaction with your alkoxide initiator (e.g., t-BuOK), quenching the catalyst. Always use freshly distilled or rigorously stored activator to prevent this.

Q: Can I purify the degraded compound? A: Yes. If the degradation is minor (<10%), you can dissolve the mixture in anhydrous dichloromethane and pass it through a short pad of activated basic alumina. The basic alumina will trap the butyric acid and the more polar pyrrolidin-2-one. For larger quantities, fractional distillation under high vacuum is the only reliable remediation method.

Q: What solvents should I avoid during reactions involving this compound? A: Avoid any non-anhydrous or protic solvents (alcohols, water, primary/secondary amines). Protic solvents will immediately react with the exocyclic carbonyl. Use strictly anhydrous, sure-seal solvents (e.g., DCM, THF, Toluene) and conduct all reactions under an inert atmosphere.

References

  • Source: stanford.
  • Source: rsc.
  • Source: tum.

Sources

Optimization

Module 1: The Core Issue – Hydrolysis &amp; Catalyst Poisoning

Technical Support Center: N-Acyl Lactam Reagents Current Status: Operational | System Time: 2026-03-08 Welcome to the N-Acyl Lactam Technical Support Hub. This guide addresses the critical moisture sensitivity of N-acyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acyl Lactam Reagents Current Status: Operational | System Time: 2026-03-08

Welcome to the N-Acyl Lactam Technical Support Hub. This guide addresses the critical moisture sensitivity of N-acyl lactams (e.g., N-acetyl caprolactam), primarily used as activators in the anionic polymerization of lactams (e.g., Nylon 6 synthesis) and as specialized acylating agents.

The Problem: N-acyl lactams are "activated amides." The exocyclic acyl group withdraws electron density from the lactam nitrogen, making the ring carbonyl highly electrophilic. While this reactivity is necessary for polymerization, it makes the reagent hyper-sensitive to moisture.

The "Dual Poisoning" Effect: In anionic polymerization, moisture does not just destroy the activator; it triggers a cascade that neutralizes your catalyst.

  • Hydrolysis: Water attacks the N-acyl lactam, cleaving it into the parent lactam and a carboxylic acid (e.g., acetic acid).

  • Neutralization: The generated acid immediately reacts with the anionic catalyst (e.g., Sodium Caprolactamate), converting it back to the non-catalytic neutral lactam. Result: You lose both your activator and your catalyst.

HydrolysisCascade Water Moisture (H₂O) Activator N-Acyl Lactam (Activator) Water->Activator Nucleophilic Attack Acid Carboxylic Acid (Byproduct) Activator->Acid Hydrolysis Lactam Parent Lactam (Inert) Activator->Lactam Catalyst Anionic Catalyst (e.g., Na-Caprolactamate) Acid->Catalyst Proton Transfer DeadCat Neutralized Catalyst (Inactive) Catalyst->DeadCat Neutralization Failure Polymerization FAILURE DeadCat->Failure Stops Propagation

Figure 1: The "Dual Poisoning" pathway where moisture consumes the activator and subsequently kills the catalyst.

Module 2: Diagnostic & Analysis (Detection)

Q: How do I know if my N-acetyl caprolactam is compromised? A: Visual inspection is your first line of defense, followed by spectroscopy.

1. Visual Indicator (The "Solids" Test)

  • Normal State: Pure N-acetyl caprolactam is a clear, colorless to pale yellow liquid at room temperature.

  • Compromised State: Hydrolysis produces Caprolactam (which is a solid, mp ~69°C).

  • Symptom:[1][2][3][4][5][6][7] If you see white crystals, turbidity, or sludge settling at the bottom of your liquid reagent, it has hydrolyzed.

2. Spectroscopic Verification Use the following markers to confirm degradation.

MethodSignal ComponentPure N-Acyl LactamHydrolyzed (Degraded)
FT-IR Carbonyl Region Doublet (Imide-like)~1740 cm⁻¹ (Exocyclic)~1690 cm⁻¹ (Ring)Single Broad Band ~1660 cm⁻¹ (Parent Lactam)+ Broad OH (~3000 cm⁻¹)
¹H NMR Acyl Methyl Group Sharp singlet at ~2.5 ppm Shifted singlet at ~2.1 ppm (Free Acetic Acid)
¹H NMR Ring Protons Distinct multiplets (α-protons downfield)Multiplets shift upfield (loss of electron-withdrawing acyl)

3. Moisture Content Analysis (Karl Fischer Warning)

  • WARNING: Do NOT use standard methanolic Karl Fischer reagents.

  • Why? N-acyl lactams are acylating agents. They will react with the methanol in the KF reagent to form methyl esters and release water, creating a continuous false-positive loop.

  • Solution: Use Coulometric KF with strictly methanol-free anolytes (designed for ketones/aldehydes) or rely on NMR integration.

Module 3: Troubleshooting Scenarios

Scenario A: "My polymerization reaction starts but stops early (low conversion)."

  • Diagnosis: Partial moisture contamination. The "Dual Poisoning" effect (see Module 1) depleted your catalyst load below the threshold required for high molecular weight.

  • Fix:

    • Check the N-acyl lactam for turbidity.

    • Increase the catalyst (base) concentration by 10-20% to act as a "sacrificial scavenger" for any generated acid, though this is a bandage, not a cure [1].

    • Dry the monomer (Caprolactam) to <100 ppm water using vacuum distillation or molecular sieves before adding the activator.

Scenario B: "The reagent bottle has white solids at the bottom."

  • Diagnosis: Advanced hydrolysis. The solids are the parent lactam precipitating out of the liquid N-acyl lactam.

  • Fix: Do not use. The liquid supernatant is likely saturated with carboxylic acid, which will kill your anionic catalyst immediately.

    • Recovery: If critical, distill the N-acyl lactam under high vacuum (<5 mmHg). The acid and water will distill off first; the pure N-acyl lactam will follow.

Scenario C: "Inconsistent reaction times between batches."

  • Diagnosis: Variable moisture in the headspace of the storage container. N-acyl lactams are hygroscopic.

  • Fix: Implement the Inert Transfer Protocol (below).

Module 4: Prevention & Handling Protocols

Protocol: The Inert Transfer System Never pour N-acyl lactams through open air.

  • Storage: Store under positive pressure of dry Nitrogen or Argon.

  • Septum Seal: Replace standard caps with chemically resistant septa (PTFE-faced silicone).

  • Transfer:

    • Flush a syringe/needle with dry N₂ three times.

    • Insert a "bleed" needle (connected to an N₂ line) into the reagent bottle headspace to equalize pressure.

    • Withdraw the required volume with the syringe.

    • Inject directly into the reaction vessel through a septum.

Protocol: Purification (Distillation) If you suspect contamination (>0.5% water or acid), purification is required.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum is mandatory (<10 mbar) to prevent thermal degradation.

  • Temperature: Keep the pot temperature below 120°C.

  • Fractions:

    • F1 (Fore-run): Water and Acetic Acid (Discard).[8]

    • F2 (Main): Pure N-Acetyl Caprolactam (Clear liquid).

    • Residue: Parent Caprolactam/Oligomers.[3]

References

  • Wendel, R., et al. (2020). Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. Journal of Composites Science. Available at: [Link]

  • Crespy, D., et al. (2005).[9] Anionic Polymerization of ε-Caprolactam in Miniemulsion. Macromolecules. Available at: [Link]

  • Russo, S., et al. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. Available at: [Link]

  • Liskon Chemical. (2024). Introduction to N-acetyl caprolactam: Properties and Handling. Available at: [Link]

  • Metrohm AG.Karl Fischer Titration of Ketones and Aldehydes (Application Bulletin). (Standard industry protocol for interfering side reactions).

Sources

Troubleshooting

Technical Guide: Temperature Optimization for 1-Butanoylpyrrolidin-2-one Synthesis

Executive Summary & Thermal Dynamics The Core Challenge: Synthesizing 1-Butanoylpyrrolidin-2-one (N-Butyryl-2-pyrrolidone) is a battle between kinetic control (preventing exotherm-driven side reactions) and thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Thermal Dynamics

The Core Challenge: Synthesizing 1-Butanoylpyrrolidin-2-one (N-Butyryl-2-pyrrolidone) is a battle between kinetic control (preventing exotherm-driven side reactions) and thermodynamic control (overcoming the activation energy of the amide nitrogen).

Unlike simple amines, the nitrogen in 2-pyrrolidone is part of a lactam ring. Resonance delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its nucleophilicity. Therefore, temperature is not just a variable; it is the switch that toggles between activation, substitution, and degradation.

The Thermal-Mechanistic Landscape

The reaction typically utilizes Butyryl Chloride and 2-Pyrrolidone in the presence of a base (e.g., Triethylamine or Sodium Hydride).

  • Zone A (0°C - 5°C): The Kinetic Gate.

    • Objective: Controlled deprotonation and suppression of O-acylation.

    • Risk:[1][2][3] Uncontrolled exotherms at this stage lead to ring-opening polymerization (Nylon-4 derivatives) or immediate degradation of the acyl chloride.

  • Zone B (60°C - 110°C): The Thermodynamic Sink.

    • Objective: N-Acylation completion.[4]

    • Mechanism:[2][3][5][6][7] The N-acyl product is thermodynamically more stable than the O-acyl imidate. Heat is required to drive the reaction to the N-acyl product and, in reversible scenarios, isomerize kinetic O-acyl byproducts to the desired N-acyl form.

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature-dependent branching ratios in the synthesis.

ReactionPathway Start 2-Pyrrolidone + Butyryl Chloride Inter Tetrahedral Intermediate Start->Inter Base, 0°C (Activation) Poly Ring-Opening Polymers/Tars Start->Poly Uncontrolled Exotherm (>40°C at addition) NAcyl 1-Butanoylpyrrolidin-2-one (Target Product) Inter->NAcyl High Temp (>60°C) Thermodynamic Control OAcyl O-Butanoyl Imidate (Kinetic Byproduct) Inter->OAcyl Low Temp (<20°C) Kinetic Control OAcyl->NAcyl Thermal Rearrangement (Reflux)

Figure 1: Reaction coordinate flow showing the divergence between the kinetic O-acyl trap and the thermodynamic N-acyl target. Note the requirement for heat to drive the final product formation.

Optimized Experimental Protocol

Standardized for 100 mmol scale. All glassware must be oven-dried.

Reagents & Solvents
ComponentRoleSpecification
2-Pyrrolidone SubstrateDry (<0.1% H2O)
Butyryl Chloride Acylating AgentDistilled, clear
Triethylamine (Et3N) HCl ScavengerDry, stored over KOH
Toluene SolventAnhydrous (Bp: 110°C)
Step-by-Step Methodology
  • The "Ice" Phase (Addition):

    • Charge a 3-neck flask with 2-Pyrrolidone (1.0 eq) and Et3N (1.2 eq) in Toluene (5 mL/mmol).

    • Cool system to 0°C - 5°C using an ice/salt bath.

    • Crucial: Add Butyryl Chloride (1.1 eq) dropwise. Do not allow internal temp to exceed 10°C.

    • Why? High temp during addition causes vigorous HCl evolution and immediate charring/polymerization of the lactam ring.

  • The "Fire" Phase (Elimination & Rearrangement):

    • Once addition is complete, remove the ice bath.

    • Slowly ramp temperature to Reflux (110°C) over 30 minutes.

    • Maintain reflux for 4-6 hours .

    • Why? The N-H bond of the lactam is robust. Reflux provides the energy to overcome the activation barrier for N-attack and drives the precipitation of Et3N·HCl salts, shifting the equilibrium forward [1].

  • Workup:

    • Cool to Room Temperature (RT). Filter off the amine salts.[6]

    • Wash filtrate with NaHCO3 (aq) to remove unreacted acid chloride.

    • Distill the organic layer. 1-Butanoylpyrrolidin-2-one has a high boiling point; vacuum distillation is recommended.

Troubleshooting Dashboard

Use this logic flow to diagnose synthesis failures based on observation.

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Problem->LowYield DarkColor Dark Tar / Polymerization Problem->DarkColor Impurity O-Acyl Impurities Problem->Impurity CheckMoisture Check Water Content LowYield->CheckMoisture CheckTempAdd Check Addition Temp DarkColor->CheckTempAdd CheckReflux Check Reflux Time Impurity->CheckReflux DrySolvent Action: Dry Solvents/Reagents (Hydrolysis occurred) CheckMoisture->DrySolvent Water Detected SlowAdd Action: Slower Addition at 0°C (Exotherm runaway) CheckTempAdd->SlowAdd Temp > 10°C IncreaseHeat Action: Increase Reflux Time (Kinetic trap) CheckReflux->IncreaseHeat Reflux < 4hrs

Figure 2: Diagnostic logic tree for isolating temperature-related synthesis failures.

Frequently Asked Questions (FAQs)

Q1: Why can't I just run the whole reaction at Room Temperature (RT)? A: You will likely isolate a mixture of starting material and O-acyl imidates. The nitrogen in the lactam ring is electron-deficient due to resonance with the carbonyl. At RT, it lacks the nucleophilic strength to fully displace the chloride and form the stable N-acyl bond. Heat is required to overcome this activation energy barrier [2].

Q2: My reaction turned black immediately upon adding the Butyryl Chloride. What happened? A: You experienced a "thermal runaway." The reaction between acyl chlorides and amines is highly exothermic. If the temperature spikes (often >40°C locally), the 2-pyrrolidone ring becomes unstable and susceptible to ring-opening polymerization, forming dark, tarry nylon-like oligomers. Always add the chloride at 0°C.

Q3: Can I use THF instead of Toluene? A: Yes, but Toluene is preferred for thermal reasons. THF boils at 66°C, while Toluene boils at 110°C. The higher reflux temperature of Toluene ensures faster conversion and better thermodynamic rearrangement of any O-acyl byproducts into the desired N-acyl product. If using THF, extend the reflux time to 12+ hours.

Q4: Is the O-acyl byproduct stable? A: Generally, no. O-acyl imidates are moisture-sensitive and less thermodynamically stable than the N-acyl amide. However, if you quench the reaction too early (before the heat step), you may see transient O-acyl species in your NMR, which often hydrolyze back to starting materials during aqueous workup, leading to "mysterious" low yields [3].

References

  • BenchChem. (2025).[8][9] Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. PMC. Retrieved from

  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Control.[2][10][11][12] Retrieved from

  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.[5][6][7][8][13] Retrieved from

Sources

Optimization

Technical Support Center: Purification of 1-Butanoylpyrrolidin-2-one by Vacuum Distillation

Welcome to the technical support center for the purification of 1-butanoylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-butanoylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the vacuum distillation of this compound. Here, we will address common challenges and provide robust troubleshooting strategies to ensure you achieve the highest purity for your downstream applications.

Foundational Principles: Why Vacuum Distillation?

1-Butanoylpyrrolidin-2-one, an N-acyl lactam, possesses a high boiling point at atmospheric pressure, making it susceptible to thermal degradation if standard distillation methods are employed. Lowering the operational pressure significantly reduces the boiling point, a principle governed by the Clausius-Clapeyron relation. This allows for the gentle purification of thermally sensitive compounds, preventing decomposition and preserving the integrity of the final product.

Key Physical and Chemical Properties

A thorough understanding of the physical properties of 1-butanoylpyrrolidin-2-one is critical for designing

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Butanoyl Derivative Reactions

Welcome to the Technical Support Center for advanced amidation and acylation troubleshooting. The synthesis of N-butanoyl derivatives—frequently utilized in the development of quorum-sensing analogs (like N-butanoyl-L-ho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amidation and acylation troubleshooting. The synthesis of N-butanoyl derivatives—frequently utilized in the development of quorum-sensing analogs (like N-butanoyl-L-homoserine lactone) and complex Antibody-Drug Conjugate (ADC) linkers—often suffers from severe yield reductions when sterically hindered amines are involved[].

This guide provides researchers with diagnostic tools, mechanistic insights, and self-validating protocols to overcome these synthetic bottlenecks.

Diagnostic FAQs: Understanding the Bottleneck

Q: Why does my N-butanoylation reaction fail or produce deletion sequences when using bulky amines? A: The primary cause is the physical obstruction of the Bürgi-Dunitz trajectory. For a successful nucleophilic acyl substitution, the incoming amine must approach the carbonyl carbon of the butanoyl derivative at a specific angle (~107°)[2]. When utilizing bulky substrates (e.g.,


-disubstituted amino acids, secondary amines, or crowded ADC payloads), the substituents physically block this approach vector. Furthermore, the resulting 

-hybridized tetrahedral intermediate forces the butanoyl chain and the amine's bulky groups into close proximity. This steric clash drastically increases the activation energy (

), stalling the reaction and leading to low conversions.

Q: How can I definitively differentiate steric hindrance from poor reagent quality or moisture contamination? A: Implement a parallel self-validation control . Run the exact same N-butanoylation protocol using a sterically unhindered primary amine (such as benzylamine) alongside your target reaction.

  • Result A: If the control reaction proceeds to >95% conversion but your target reaction yields <10%, steric hindrance is the definitive root cause.

  • Result B: If both reactions fail, your coupling reagents have likely degraded, or your solvent contains trace moisture (hydrolyzing the active ester).

Interactive Troubleshooting Logic

Use the following workflow to determine the optimal synthetic strategy based on the structural profile of your amine.

Workflow Start Low Yield in N-Butanoylation Check1 Is the amine bulky (e.g., secondary/alpha-branched)? Start->Check1 PathYes Severe Steric Hindrance Check1->PathYes Yes PathNo Check Reagent Degradation or Moisture Issues Check1->PathNo No Sol1 Extreme Bulk: Use Acyl Fluoride (BTFFH) PathYes->Sol1 Sol2 Moderate Bulk: Use 1-Methylimidazole PathYes->Sol2 Sol3 Standard Bulk: Optimize EDC/HOAt PathYes->Sol3

Caption: Troubleshooting workflow for resolving low yields in N-butanoylation reactions.

Strategic Workarounds & Self-Validating Protocols

Strategy A: The Acyl Fluoride Approach (For Extreme Steric Bulk)

Mechanism & Causality: Traditional activated esters (such as those formed by HBTU or HATU) are inherently bulky, compounding the steric issues of the amine. Acyl fluorides behave similarly to activated esters but feature a uniquely small leaving group. The fluorine atom is comparable in size to a hydrogen atom, which minimizes steric clash during the nucleophilic approach[3]. Additionally, the highly polarized C-F bond is remarkably stable against unwanted hydrolysis, allowing for cleaner conversions.

Mechanism BA Butanoic Acid AF Butanoyl Fluoride (Small Steric Profile) BA->AF + BTFFH BTFFH BTFFH (Fluorinating Agent) BTFFH->AF TS Tetrahedral Intermediate (Minimized Clash) AF->TS + Amine Amine Bulky Amine Amine->TS Product Sterically Hindered N-Butanoyl Amide TS->Product - HF

Caption: Reaction pathway for acyl fluoride-mediated N-butanoylation of bulky amines.

Protocol 1: In Situ Generation of Butanoyl Fluoride using BTFFH Self-Validation Checkpoint: The formation of butanoyl fluoride must be confirmed prior to amine addition via React-IR (monitoring the characteristic carbonyl stretch at ~1840 cm


) or TLC (using a UV-active butanoic acid derivative).
  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve butanoic acid (1.2 equiv) and the fluorinating agent BTFFH (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[3].
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride.

  • Coupling: Add the sterically hindered amine (1.0 equiv) directly to the reaction mixture.

  • Incubation: Stir at room temperature for 12–24 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x), wash the combined organic layers with 1M HCl and brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Strategy B: Hypernucleophilic Catalysis

Mechanism & Causality: When utilizing butanoyl chloride, the inherent electrophilicity of the acid chloride may still be insufficient to overcome the activation barrier imposed by a bulky amine. The introduction of 1-methylimidazole (MI) acts as a hypernucleophilic catalyst. MI attacks the butanoyl chloride to generate a highly reactive, positively charged N-butanoyl-imidazolium intermediate[2]. This intermediate is significantly more electrophilic than the parent acid chloride, effectively lowering the activation energy required for the bulky amine to attack.

Protocol 2: 1-Methylimidazole (MI) Catalyzed N-Butanoylation

  • Reagent Preparation: Dissolve the sterically hindered amine (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask. Add triethylamine (1.5 equiv) and 1-methylimidazole (0.2 equiv)[2].

  • Acid Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add butanoyl chloride (1.2 equiv) dropwise over 10 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours. Monitor via TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH

    
    Cl. Separate the organic layer, wash with brine, dry over MgSO
    
    
    
    , filter, and purify the crude product via flash column chromatography.
Strategy C: Optimized Additive Coupling (For Moderate Bulk)

For moderate steric hindrance (e.g., standard secondary amines or DNA-encoded library scaffolds), utilizing EDC in combination with HOAt and DIPEA provides a highly efficient pathway. HOAt forms an active ester that is more reactive than standard HOBt due to the neighboring group effect of the pyridine nitrogen. This nitrogen atom hydrogen-bonds with the incoming amine, acting as an anchor to guide the nucleophile into the correct Bürgi-Dunitz trajectory despite moderate steric crowding[4].

Quantitative Data: Coupling Strategy Comparison

To assist in selecting the optimal protocol for your specific N-butanoylation workflow, consult the comparative data summarized below:

Coupling StrategyReagents UtilizedSteric TolerancePrimary ByproductsBest Use Case
Acyl Fluoride Generation Butanoic acid, BTFFH, DIPEAVery HighHF (neutralized by DIPEA)

-disubstituted amines, bulky ADC linkers
Hypernucleophilic Catalysis Butanoyl chloride, 1-MethylimidazoleHighHCl, Imidazole saltsSecondary amines, electron-deficient amines
Optimized Additive Coupling Butanoic acid, EDC, HOAt, DIPEAModerateWater-soluble urea derivativesStandard primary/secondary amines in combinatorial libraries

References

  • Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Characteristic IR Carbonyl Stretches of N-Acyl Lactams

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. The carbonyl (C=O) stretching frequency, in particular, offers...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. The carbonyl (C=O) stretching frequency, in particular, offers a wealth of information about the electronic and steric environment of this crucial functional group. This guide provides an in-depth comparative analysis of the characteristic IR carbonyl stretches of N-acyl lactams, a class of compounds featuring a cyclic amide (lactam) with an acyl group attached to the nitrogen atom. Understanding these spectral features is critical for reaction monitoring, quality control, and mechanistic studies.

The Duality of the Imide Carbonyl: Symmetric and Asymmetric Stretching

A key feature that distinguishes the IR spectra of N-acyl lactams (cyclic imides) from simple amides or lactams is the presence of two distinct carbonyl absorption bands. This arises from the mechanical coupling of the two carbonyl oscillators, leading to symmetric and asymmetric stretching vibrations.

  • Asymmetric Stretch (ν_as(C=O)): This higher frequency, typically more intense band, results from the two C=O bonds stretching out of phase with each other.

  • Symmetric Stretch (ν_s(C=O)): The lower frequency, generally less intense band, corresponds to the in-phase stretching of both C=O bonds.

This characteristic doublet is a hallmark of the cyclic imide functionality and provides a clear diagnostic tool for identifying these molecules.

Comparative Analysis of Carbonyl Stretching Frequencies

The precise frequencies of the symmetric and asymmetric carbonyl stretches in N-acyl lactams are highly sensitive to several structural and environmental factors. This section provides a comparative analysis based on experimental data, highlighting the key trends and their underlying principles.

The Influence of Lactam Ring Size

Ring strain plays a pivotal role in determining the carbonyl stretching frequency. As the size of the lactam ring decreases, the associated angle strain increases. To minimize this strain, the endocyclic C-N and C-C bonds adopt more p-character, which in turn increases the s-character of the exocyclic carbonyl C=O bond. A bond with more s-character is stronger and stiffer, thus vibrating at a higher frequency.[1][2]

This trend is clearly observable in the IR spectra of N-acetyl lactams:

N-Acyl Lactam (N-Acetyl Derivatives)Lactam Ring SizeAsymmetric ν(C=O) (cm⁻¹)Symmetric ν(C=O) (cm⁻¹)
N-Acetyl-β-propiolactam4-membered~1840~1760
N-Acetyl-γ-butyrolactam (N-Acetyl-2-pyrrolidone)5-membered~1762~1713[3]
N-Acetyl-δ-valerolactam6-membered~1730~1690
N-Acetyl-ε-caprolactam7-membered~1716~1680

Note: The values for N-acetyl-β-propiolactam and N-acetyl-δ-valerolactam are estimated based on established trends for lactams and cyclic ketones, where a decrease in ring size from six to five members increases the C=O frequency by about 30 cm⁻¹.[2] The values for N-acetyl-ε-caprolactam are based on data for similar N-acyl caprolactams.

The significant increase in both symmetric and asymmetric stretching frequencies with decreasing ring size is a direct consequence of increasing ring strain. The four-membered β-lactam ring, being the most strained, exhibits the highest carbonyl absorption frequencies.

The Electronic Influence of the N-Acyl Substituent

The electronic nature of the N-acyl substituent modulates the electron density on the imide nitrogen and, consequently, the strength and vibrational frequency of the two carbonyl bonds. This is governed by a delicate balance between resonance and inductive effects.

  • Resonance Effect: The lone pair of electrons on the imide nitrogen can be delocalized onto both carbonyl groups. This delocalization reduces the double bond character of the C=O bonds, weakening them and lowering their stretching frequencies.[4]

  • Inductive Effect: Electronegative atoms in the acyl group can withdraw electron density through the sigma bonds. This inductive withdrawal strengthens the C=O bonds by increasing their polarity, leading to a higher stretching frequency.[4]

A comparison between an aliphatic (N-acetyl) and an aromatic (N-benzoyl) substituent on the ε-caprolactam ring illustrates this interplay:

N-Acyl ε-CaprolactamN-Acyl SubstituentKey Electronic EffectAsymmetric ν(C=O) (cm⁻¹)Symmetric ν(C=O) (cm⁻¹)
N-Acetyl-ε-caprolactamAcetyl (-COCH₃)Weaker inductive effect~1716~1680
N-Benzoyl-ε-caprolactamBenzoyl (-COPh)Conjugation and inductive effects~1700~1665

The phenyl group in N-benzoyl-ε-caprolactam allows for extended conjugation, which enhances the resonance effect, lowering the carbonyl frequencies compared to the N-acetyl derivative. This demonstrates that for these systems, the resonance effect tends to have a more pronounced impact than the inductive effect of the phenyl group.

Solvent Effects

The polarity of the solvent can also influence the carbonyl stretching frequencies. Polar solvents can stabilize the charge-separated resonance form of the imide, which increases the single-bond character of the carbonyl groups and leads to a decrease in their stretching frequencies. Hydrogen bonding between a protic solvent and the carbonyl oxygens will also lower the frequency. Therefore, it is crucial to report the solvent used when comparing IR data.

Experimental Protocols

Accurate and reproducible IR data are paramount for meaningful comparisons. Below are standard protocols for acquiring IR spectra of N-acyl lactams.

Sample Preparation

For Solid Samples (KBr Pellet Method):

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid N-acyl lactam sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

For Solution-Phase Spectra:

  • Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the carbonyl region (1600-1900 cm⁻¹). Common choices include chloroform (CHCl₃) and carbon tetrachloride (CCl₄).

  • Solution Preparation: Prepare a dilute solution of the N-acyl lactam (typically 1-5% w/v).

  • Cell Loading: Fill a liquid IR cell (e.g., a sealed cell with a known path length, typically 0.1 to 1.0 mm) with the solution.

  • Background Correction: Acquire a background spectrum of the pure solvent in the same cell.

  • Sample Analysis: Acquire the spectrum of the sample solution and subtract the solvent background.

Data Acquisition
  • Instrument Setup: Allow the FT-IR spectrometer to warm up and stabilize.

  • Parameters: For routine analysis, typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak picking to accurately determine the frequencies of the carbonyl absorptions.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the key vibrational modes and electronic effects.

G cluster_0 Asymmetric C=O Stretch (ν_as) cluster_1 Symmetric C=O Stretch (ν_s) asym_O1 O asym_C1 C asym_C1->asym_O1 asym_C1->asym_O1 asym_N N asym_C1->asym_N asym_R2 R asym_C2 C asym_N->asym_C2 asym_R1 R' asym_N->asym_R1 asym_O2 O asym_C2->asym_O2 asym_C2->asym_O2 sym_O1 O sym_C1 C sym_C1->sym_O1 sym_C1->sym_O1 sym_N N sym_C1->sym_N sym_R2 R sym_C2 C sym_N->sym_C2 sym_R1 R' sym_N->sym_R1 sym_O2 O sym_C2->sym_O2 sym_C2->sym_O2

Caption: Vibrational modes of the imide group.

G Start N-Acyl Lactam Structure Ring_Size Lactam Ring Size Start->Ring_Size Acyl_Substituent N-Acyl Substituent Start->Acyl_Substituent Solvent Solvent Polarity Start->Solvent Frequency Observed ν(C=O) Frequencies Ring_Size->Frequency Ring Strain (Smaller Ring → Higher ν) Acyl_Substituent->Frequency Resonance vs. Inductive Effects Solvent->Frequency Polarity & H-Bonding (More Polar → Lower ν)

Caption: Factors influencing N-acyl lactam C=O frequencies.

Conclusion

The IR carbonyl stretching frequencies of N-acyl lactams provide a sensitive probe into their molecular structure. The characteristic appearance of two carbonyl bands is a definitive feature of the cyclic imide group. The positions of these bands are predictably influenced by lactam ring size, with smaller, more strained rings leading to higher frequencies. Furthermore, the electronic nature of the N-acyl substituent and the polarity of the solvent play crucial roles in fine-tuning these frequencies. By understanding and applying these principles, researchers can leverage IR spectroscopy as a powerful tool for the characterization and analysis of this important class of compounds.

References

  • Rajalakshmi, K., et al. (2018). Vibrational assignments of α-acetyl - γ- butyrolactone by ab initio Hartree-Fock and Density. International Journal of ChemTech Research, 11(06), 145-159. Available at: [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Khan Academy. (2014, July 9). IR signals for carbonyl compounds. [Video]. YouTube. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 1-Butanoylpyrrolidin-2-one

Introduction & Analytical Context 1-Butanoylpyrrolidin-2-one (N-butyrylpyrrolidone) is a critical structural motif found in various synthetic intermediates, prodrug scaffolds, and nootropic analogs (e.g., piracetam deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

1-Butanoylpyrrolidin-2-one (N-butyrylpyrrolidone) is a critical structural motif found in various synthetic intermediates, prodrug scaffolds, and nootropic analogs (e.g., piracetam derivatives). In drug development and metabolomics, distinguishing this compound from its structural isomers or shorter-chain analogs (like N-acetylpyrrolidone) requires robust analytical characterization.

This guide objectively compares the performance and mechanistic logic of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of 1-Butanoylpyrrolidin-2-one. By understanding the causality behind its fragmentation patterns, researchers can confidently design targeted multiple reaction monitoring (MRM) assays or perform untargeted feature finding 1.

Methodological Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique fundamentally alters the observed fragmentation behavior of N-acyl lactams. The nitrogen atom in the pyrrolidone ring acts as a powerful charge-directing center, while the dual carbonyl system (lactam and exocyclic acyl) creates competing ionization sites 2.

  • GC-EI-MS (Hard Ionization, 70 eV): Generates highly energetic radical cations (

    
    ). This platform excels at structural elucidation because the excess internal energy drives extensive bond cleavage. It is the superior choice for identifying the exact length of the alkyl chain via specific neutral losses.
    
  • LC-ESI-MS/MS (Soft Ionization, CID): Generates even-electron protonated species (

    
    ). This platform is optimal for intact molecular weight confirmation and highly sensitive quantification in complex biological matrices using Collision-Induced Dissociation (CID) 3.
    

Workflow Start 1-Butanoylpyrrolidin-2-one Sample Preparation GC GC-EI-MS Platform (Hard Ionization) Start->GC Volatile derivatization not required LC LC-ESI-MS/MS Platform (Soft Ionization) Start->LC Aqueous/Organic extracts EI_Ion 70 eV Electron Impact Radical Cation [M]+. GC->EI_Ion ESI_Ion Electrospray Ionization Protonated [M+H]+ LC->ESI_Ion EI_Frag Extensive Fragmentation: m/z 127, 112, 86, 71 EI_Ion->EI_Frag ESI_Frag Targeted CID (MRM): m/z 86, 128, 68 ESI_Ion->ESI_Frag

Analytical workflow comparison for the MS characterization of 1-Butanoylpyrrolidin-2-one.

Mechanistic Logic of Fragmentation Pathways

To build trustworthy analytical assays, one must understand why specific ions form. The fragmentation of 1-Butanoylpyrrolidin-2-one (Exact Mass: 155.0946 Da) is governed by three primary causal mechanisms:

  • The McLafferty Rearrangement (Causality: Gamma-Hydrogen Availability): Unlike N-acetylpyrrolidone, the butyryl chain (

    
    ) possesses 
    
    
    
    -hydrogens. The carbonyl oxygen abstracts a
    
    
    -hydrogen via a six-membered cyclic transition state, cleaving the
    
    
    carbon bond. This expels neutral ethylene (
    
    
    , 28 Da), yielding a highly diagnostic radical cation at m/z 127.
  • Alpha-Cleavage (Causality: Radical Site Stabilization): Initial ionization often occurs at the acyl oxygen. Homolytic cleavage of the bond between the carbonyl carbon and the

    
    -carbon expels a propyl radical (
    
    
    
    , 43 Da), leaving a resonance-stabilized acylium ion at m/z 112.
  • Acyl-N Bond Cleavage (Causality: Charge Competition): Heterolytic cleavage of the bond connecting the pyrrolidone nitrogen to the butyryl group results in charge retention on the most electropositive fragment. This predominantly yields the butyrylium cation at m/z 71.

Fragmentation MolIon [M]+. m/z 155 1-Butanoylpyrrolidin-2-one AlphaCleavage Alpha-Cleavage (- •C3H7) MolIon->AlphaCleavage McLafferty McLafferty Rearrangement (- C2H4) MolIon->McLafferty AcylCleavage Acyl-N Bond Cleavage (- •C4H6NO) MolIon->AcylCleavage Ion112 m/z 112 [M - 43]+ AlphaCleavage->Ion112 Ion127 m/z 127 [M - 28]+. McLafferty->Ion127 Ion71 m/z 71 Butyrylium Cation AcylCleavage->Ion71

Primary EI-MS fragmentation logic for 1-Butanoylpyrrolidin-2-one.

Quantitative Data Presentation

The following tables summarize the experimental fragmentation profiles across both platforms, providing reference data for library matching and MRM transition selection 4.

Table 1: GC-EI-MS (70 eV) Key Fragment Ions
m/zRelative Abundance (%)Ion TypeNeutral Loss (Da)Mechanistic Assignment
15515

N/AIntact Molecular Ion
12745

28 (

)
McLafferty Rearrangement
11260

43 (

)

-cleavage of butyryl chain
86100 (Base Peak)

69 (

)
Protonated pyrrolidone ring
7180

84 (

)
Butyrylium cation
Table 2: LC-ESI-MS/MS (CID) Product Ions of Precursor m/z 156.102
Product Ion (m/z)Neutral Loss (Da)Collision Energy (eV)Mechanistic AssignmentUtility
86.06070.042 (

)
15 - 20Loss of ethylketenePrimary Quantifier (MRM)
128.10728.000 (

)
10 - 15Ring opening (loss of CO)Secondary Qualifier
71.04985.053 (

)
25 - 30Butyrylium cationStructural Confirmation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating built-in suitability checks.

Protocol A: High-Resolution GC-EI-MS Analysis

Objective: Confirm the alkyl chain length via McLafferty rearrangement detection.

  • System Suitability Check: Inject a pure solvent blank (Hexane) followed by a reference standard of N-acetylpyrrolidone (10 µg/mL). Validation criteria: The blank must show no carryover at m/z 86. The standard must yield a base peak at m/z 127 with no McLafferty fragment (proving the system accurately reflects chain-length dependencies).

  • Sample Preparation: Dissolve 1-Butanoylpyrrolidin-2-one in GC-grade hexane to a final concentration of 50 µg/mL. No derivatization is required due to the compound's inherent volatility.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 to 300.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 155, 127, and 112. Verify the isotopic distribution of the molecular ion against the theoretical formula (

    
    ).
    
Protocol B: LC-ESI-MS/MS (MRM) Workflow

Objective: High-sensitivity quantification in biological matrices.

  • System Suitability Check: Inject a mobile phase blank, followed by a system suitability standard containing 10 ng/mL of 1-Butanoylpyrrolidin-2-one and an isotopically labeled internal standard (e.g., N-butyrylpyrrolidone-d7). Validation criteria: Signal-to-noise ratio (S/N) for the 156

    
     86 transition must be 
    
    
    
    50:1.
  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: 156.1

      
       86.1 (Quantifier, CE: 18 eV); 156.1 
      
      
      
      128.1 (Qualifier, CE: 12 eV).
  • Data Processing: Calculate the peak area ratio of the analyte to the internal standard. Ensure the qualifier/quantifier ion ratio remains within

    
    20% of the reference standard.
    

Conclusion

For the structural elucidation of 1-Butanoylpyrrolidin-2-one, GC-EI-MS provides unparalleled mechanistic insight. The presence of the m/z 127 fragment (McLafferty rearrangement) definitively proves the presence of a


-hydrogen, distinguishing it from shorter-chain acylpyrrolidones. Conversely, LC-ESI-MS/MS  offers superior sensitivity and is the platform of choice for pharmacokinetic quantification, utilizing the dominant loss of ethylketene (m/z 156 

86) as a highly reliable MRM transition.

References

  • Source: mjcce.org.
  • Source: acs.
  • Title: Comparing Volatile Compounds Among Brands of Argentinian Yerba Mate (Ilex paraguariensis)
  • Source: nih.

Sources

Validation

Comparing reactivity of 1-Butanoylpyrrolidin-2-one vs N-acetylpyrrolidinone

Executive Summary 1-Butanoylpyrrolidin-2-one and N-Acetylpyrrolidinone (N-acetyl-2-pyrrolidone) are both N-acyl lactams , a class of compounds characterized by an exocyclic acyl group attached to the nitrogen of a lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butanoylpyrrolidin-2-one and N-Acetylpyrrolidinone (N-acetyl-2-pyrrolidone) are both N-acyl lactams , a class of compounds characterized by an exocyclic acyl group attached to the nitrogen of a lactam ring. They serve as "activated amides" or mild acylating agents in organic synthesis.

While they share the same core mechanism of action—nucleophilic acyl substitution (NAS) via the release of the pyrrolidinone leaving group—their reactivity profiles diverge significantly due to steric hindrance and lipophilicity .

  • N-Acetylpyrrolidinone: High reactivity, low steric bulk. Ideal for rapid acetylation and kinetic resolution of small amines.

  • 1-Butanoylpyrrolidin-2-one: Moderate reactivity, increased steric bulk and lipophilicity. Ideal for introducing C4 chains (butyrylation), modulating reaction kinetics, or enhancing lipid solubility in prodrug design.

Mechanistic Basis of Reactivity

The reactivity of N-acyl lactams is driven by the twisted amide bond mechanism. The resonance stabilization of the exocyclic amide bond is competed for by the endocyclic lactam carbonyl. This "resonance mismatch" makes the exocyclic carbonyl more electrophilic than a standard amide, allowing the pyrrolidinone ring to act as a competent leaving group (pKa of conjugate acid


 -0.5 to 0).
Structural Comparison[1]
FeatureN-Acetylpyrrolidinone1-Butanoylpyrrolidin-2-one
Acyl Group Acetyl (-COCH₃)Butanoyl (-CO(CH₂)₂CH₃)
Steric Bulk (Taft Es) 0.00 (Reference)-0.39 (Greater hindrance)
Lipophilicity (LogP) ~ -0.2~ 0.8
Leaving Group Pyrrolidin-2-one anionPyrrolidin-2-one anion
Reaction Mechanism (Nucleophilic Acyl Substitution)

The following Graphviz diagram illustrates the pathway for acylation of a nucleophile (Nu-H) by these reagents.

G cluster_0 Steric Influence Reagent N-Acyl Lactam (Electrophile) TS Tetrahedral Intermediate Reagent->TS k1 (Attack) Sterics affect this step Nu Nucleophile (Nu-H) Nu->TS Product Acylated Product (R-CO-Nu) TS->Product k2 (Collapse) LG Leaving Group (Pyrrolidinone) TS->LG

Figure 1: General mechanism of acylation. The rate constant


 is significantly lower for the butanoyl derivative due to the propyl chain hindering the approach of the nucleophile.

Reactivity Profile & Experimental Data

Chemical Reactivity (Aminolysis)

In direct aminolysis reactions (e.g., with benzylamine in CH₂Cl₂), N-acetylpyrrolidinone reacts significantly faster than its butanoyl counterpart.

Comparative Reaction Rates (Normalized):

ReagentRelative Rate (

)
Half-life (

) at 25°C*
N-Acetylpyrrolidinone 1.00 (Reference)~15 min
1-Butanoylpyrrolidin-2-one 0.45 - 0.60~35 min

*Estimated values based on standard steric parameters for acyl transfer to primary amines.

Key Insight: The propyl chain in the butanoyl group creates a "conical" exclusion zone, requiring the nucleophile to approach from a more specific trajectory. This reduces the frequency of successful collisions (


).
Hydrolytic Stability

Both compounds are susceptible to hydrolysis in aqueous basic media. However, the butanoyl derivative exhibits higher hydrolytic stability due to:

  • Steric shielding of the carbonyl carbon against hydroxide attack.

  • Increased lipophilicity , which reduces the local concentration of water/hydroxide around the reaction center in mixed organic/aqueous phases.

Chemoselectivity (Kinetic Resolution)

In the kinetic resolution of chiral amines or alcohols, the 1-Butanoyl derivative often provides higher selectivity factors (


-factor) than the N-acetyl derivative. The larger acyl group amplifies the energy difference between the diastereomeric transition states.

Experimental Protocols

Synthesis of 1-Butanoylpyrrolidin-2-one

Note: While N-acetylpyrrolidinone is commercially ubiquitous, the butanoyl derivative often requires in-house preparation.

Reagents:

  • 2-Pyrrolidinone (1.0 equiv)

  • Butyryl Chloride (1.1 equiv)

  • Triethylamine (1.2 equiv) or Sodium Hydride (1.1 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Protocol (Base-Catalyzed Acylation):

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-Pyrrolidinone (20 mmol) and Triethylamine (24 mmol) to anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add Butyryl Chloride (22 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of pyrrolidinone.

  • Workup: Quench with saturated NH₄Cl solution. Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (SiO₂, 20-40% EtOAc in Hexane).

  • Yield: Expect 85–95% of a colorless oil.

General Acylation of an Amine (Comparative Assay)

Use this protocol to benchmark the reactivity of the two reagents against a target amine.

  • Dissolve the amine (1.0 mmol) in DCM (5 mL).

  • Add the N-acyl lactam (1.1 mmol).

  • Optional: Add a catalyst (e.g., 10 mol% DMAP) if the amine is non-nucleophilic.

  • Monitor reaction progress by HPLC or GC at t=5, 15, 30, and 60 minutes.

  • Data Analysis: Plot % Conversion vs. Time. The initial slope represents the relative rate.

Applications & Selection Guide

Application DomainRecommended ReagentRationale
Standard Amine Protection N-Acetylpyrrolidinone Fastest reaction, easiest workup, standard "Ac" group.
Lipophilic Prodrugs 1-Butanoylpyrrolidin-2-one Introduces a C4 chain, increasing LogP and membrane permeability.
Kinetic Resolution 1-Butanoylpyrrolidin-2-one Higher steric bulk often leads to better chiral discrimination (

).
Polymer Modification N-Acetylpyrrolidinone Less steric hindrance allows for higher degree of substitution on crowded polymer backbones.
Decision Logic for Researchers

Use the following logic flow to select the appropriate reagent:

DecisionTree Start Select Acylating Agent Goal What is the primary goal? Start->Goal Speed Maximize Rate? Goal->Speed Rapid Synthesis Selectivity Maximize Selectivity? Goal->Selectivity Chiral Resolution Prop Modify Properties? Goal->Prop Lipophilicity/Stability Res_Ac Use N-Acetylpyrrolidinone Speed->Res_Ac Res_Bu Use 1-Butanoylpyrrolidin-2-one Selectivity->Res_Bu Usually better s-factor Prop->Res_Bu Increase LogP

Figure 2: Selection logic for N-acyl pyrrolidinone reagents.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of nucleophilic acyl substitution and steric effects).
  • Yamada, S., & Terashima, S. (1968). "Mild Acylation with N-Acyl-2-pyrrolidones." Chemical Communications.[1] Link

  • Nozaki, K., et al. (1999). "Kinetic Resolution of Alcohols via Acylation." Journal of Organic Chemistry. (Demonstrates the effect of acyl chain length on selectivity).
  • BenchChem Technical Data. "N-Acetylpyrrolidinone Safety and Reactivity Profile." Link

  • Evans, D. A., et al. (1982). "Chiral N-acyl oxazolidinones and pyrrolidinones in asymmetric synthesis." Journal of the American Chemical Society. Link

Sources

Comparative

Structural Divergence in Pyrrolidone Scaffolds: 1-Butanoylpyrrolidin-2-one vs. 1-Butylpyrrolidin-2-one

Executive Summary This guide provides a rigorous technical comparison between 1-Butanoylpyrrolidin-2-one (N-Butanoyl) and 1-Butylpyrrolidin-2-one (NBP). While their nomenclature differs by only a few letters, their chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 1-Butanoylpyrrolidin-2-one (N-Butanoyl) and 1-Butylpyrrolidin-2-one (NBP). While their nomenclature differs by only a few letters, their chemical behavior, stability profiles, and industrial applications are diametrically opposed.

  • 1-Butylpyrrolidin-2-one (NBP): A stable, lipophilic solvent and permeation enhancer. It is a tertiary amide used as a safer replacement for NMP (N-Methylpyrrolidone).

  • 1-Butanoylpyrrolidin-2-one: A reactive reagent and chemical intermediate. It is an N-acyl lactam (imide-like) susceptible to nucleophilic attack, often used as an acyl donor or pro-drug moiety.

Structural & Electronic Analysis

The fundamental difference lies in the substituent attached to the pyrrolidone nitrogen: an alkyl group (butyl) versus an acyl group (butanoyl). This alteration drastically changes the electronic landscape of the ring system.

Electronic Resonance Comparison
  • NBP (Alkyl): The nitrogen lone pair (

    
    ) donates electron density into the ring carbonyl (
    
    
    
    ), creating a stable resonance structure. This makes the ring carbonyl less electrophilic and the C-N bond robust.
  • Butanoyl (Acyl): The nitrogen lone pair is "torn" between two carbonyls (cross-conjugation). The exocyclic carbonyl competes for the lone pair, preventing it from fully stabilizing the ring carbonyl. This makes both carbonyls highly electrophilic and the N-C bonds susceptible to cleavage (hydrolysis).

ElectronicStructure cluster_NBP 1-Butylpyrrolidin-2-one (Stable) cluster_Butanoyl 1-Butanoylpyrrolidin-2-one (Reactive) NBP N-Butyl (Alkyl Group) Resonance Strong Resonance (Amide Stabilization) NBP->Resonance Lone Pair Donation Butanoyl N-Butanoyl (Acyl Group) CrossConj Cross-Conjugation (Lone Pair Split) Butanoyl->CrossConj Electrophile High Electrophilicity (Susceptible to Attack) CrossConj->Electrophile Destabilization

Figure 1: Electronic divergence. The N-acyl group in the Butanoyl variant creates an imide-like system with competing resonance, significantly increasing reactivity compared to the stable amide resonance in NBP.

Physicochemical Profile

The following data contrasts the physical properties of the two molecules. Note the difference in CAS numbers and molecular weights.

Property1-Butylpyrrolidin-2-one (NBP)1-Butanoylpyrrolidin-2-one
CAS Number 3470-98-2 22707-38-6
Molecular Formula C₈H₁₅NOC₈H₁₃NO₂
Molecular Weight 141.21 g/mol 155.20 g/mol
Structure Type Cyclic Tertiary AmideCyclic Imide (N-Acyl Lactam)
Boiling Point ~240°C (at 760 mmHg)Predicted >250°C (dec.)
Density 0.96 g/cm³~1.05 g/cm³ (Predicted)
LogP (Lipophilicity) 1.2 – 1.4 (Experimental)~0.5 – 0.8 (Predicted)
Water Solubility Miscible (Amphiphilic)Hydrolyzes in water over time
Primary Role Solvent / Permeation EnhancerAcylating Agent / Intermediate

Key Insight: The addition of the second oxygen in the Butanoyl derivative lowers the LogP (making it less lipophilic than NBP) but drastically increases its water reactivity.

Stability & Reactivity: The "Hydrolysis Test"

This section details the critical performance difference. NBP is chemically inert under standard conditions, while 1-Butanoylpyrrolidin-2-one degrades via hydrolysis.

Mechanism of Degradation (Butanoyl Variant)

In aqueous media (especially acidic or basic), the N-acyl bond is attacked.

  • Exocyclic Attack: Nucleophile (OH-) attacks the exocyclic carbonyl, cleaving the butyryl group.

    • Products: 2-Pyrrolidone + Butyric Acid.

  • Endocyclic Attack (Ring Opening): Nucleophile attacks the ring carbonyl.

    • Products: N-Butanoyl-GABA (Gamma-aminobutyric acid derivative).

Experimental Protocol: Hydrolysis Stress Test

Objective: Validate the stability difference between NBP and N-Butanoylpyrrolidone.

  • Preparation:

    • Prepare 10 mM solutions of both compounds in 50:50 Acetonitrile:Water.

    • Buffer aliquots to pH 2 (0.1 M HCl), pH 7 (Phosphate), and pH 12 (0.1 M NaOH).

  • Incubation:

    • Heat samples to 40°C for 24 hours.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Wavelength: 210 nm (Amide absorption).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

  • Expected Results:

    • NBP: >99% recovery at all pH levels (Stable).

    • N-Butanoyl: Significant degradation at pH 12 (>50% loss) and pH 2 (>20% loss).

HydrolysisPathway cluster_Acid Acidic/Basic Conditions Start 1-Butanoylpyrrolidin-2-one (Aqueous Solution) Split Nucleophilic Attack Start->Split PathA Path A: Exocyclic Cleavage (Deacylation) Split->PathA Hydrolysis PathB Path B: Endocyclic Cleavage (Ring Opening) Split->PathB Hydrolysis ProdA 2-Pyrrolidone + Butyric Acid PathA->ProdA ProdB N-Butanoyl-GABA (Linear Acid) PathB->ProdB

Figure 2: Degradation pathways of 1-Butanoylpyrrolidin-2-one. Unlike NBP, which remains intact, the Butanoyl variant degrades into constituent acids and lactams.

Synthesis Pathways[1][2]

Researchers may need to synthesize these compounds de novo. The routes differ significantly due to the target bond formation (C-N alkylation vs. C-N acylation).

Synthesis of 1-Butylpyrrolidin-2-one (NBP)
  • Method: N-Alkylation (Williamson-type) or Reductive Amination.

  • Reagents: 2-Pyrrolidone + 1-Bromobutane + Base (NaH or KOH).

  • Conditions: DMF/Toluene, 80°C.

  • Mechanism: Deprotonation of the amide nitrogen followed by SN2 attack on the butyl halide.

Synthesis of 1-Butanoylpyrrolidin-2-one
  • Method: N-Acylation.

  • Reagents: 2-Pyrrolidone + Butyryl Chloride (or Butyric Anhydride).

  • Conditions: DCM/THF, 0°C to RT, with Triethylamine (TEA) or Pyridine.

  • Mechanism: Nucleophilic attack of the lactam nitrogen on the acid chloride carbonyl, followed by elimination of HCl.

Application Guide

Application Field1-Butylpyrrolidin-2-one (NBP)1-Butanoylpyrrolidin-2-one
Drug Formulation Excipient: Used as a permeation enhancer in transdermal patches. The butyl tail disrupts the stratum corneum lipid bilayer.Pro-drug: Can be used to mask GABA or deliver butyric acid derivatives.
Organic Synthesis Solvent: High boiling point replacement for NMP/DMF. Stable in cross-coupling reactions.Reagent: "Activated Amide." Used to transfer the butanoyl group to amines or alcohols (mild acylating agent).
Toxicity Low: Non-reprotoxic (unlike NMP). Biodegradable.Moderate: Generates butyric acid (strong odor/irritant) upon hydrolysis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18984, 1-Butylpyrrolidin-2-one. Retrieved from [Link]

  • ChemWhat (2025). 1-Butanoylpyrrolidin-2-one Database (CAS 22707-38-6). Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on N-acyl lactam hydrolysis and resonance).
  • Scientific Update (2024).Solvent Selection Guide: NBP as a Green Alternative to NMP.
Validation

Technical Guide: GC-MS Profiling of Pyrrolidinone Reaction Mixtures

Executive Summary The analysis of pyrrolidinone reaction mixtures—specifically 2-pyrrolidinone, -methyl-2-pyrrolidone (NMP), and their vinylated derivatives—presents a distinct set of chromatographic challenges. These po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of pyrrolidinone reaction mixtures—specifically 2-pyrrolidinone,


-methyl-2-pyrrolidone (NMP), and their vinylated derivatives—presents a distinct set of chromatographic challenges. These polar lactams exhibit strong dipole-dipole interactions, leading to severe peak tailing on non-polar stationary phases and potential thermal degradation in hot injection ports.

While HPLC-UV is often the default for polar pharmacophores, it lacks the structural specificity required to distinguish between isomeric by-products (e.g.,


- vs. 

-alkylation) in complex reaction matrices. This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for structural elucidation and impurity profiling of pyrrolidinone syntheses, provided specific column chemistries and inlet parameters are utilized.

Part 1: The Analytical Challenge

Pyrrolidinones are cyclic amides (lactams). Their high polarity and basicity create active site adsorption issues in GC inlets and columns.

The "Active Site" Problem

In a standard synthesis (e.g., the reaction of


-butyrolactone with an amine), the mixture contains:
  • Starting Material:

    
    -Butyrolactone (GBL) – Volatile, lactone.
    
  • Product: 2-Pyrrolidinone derivative – Polar, high boiling point.[1]

  • By-products: Ring-opened amino acids (non-volatile without derivatization) and dimers.

Scientific Insight: Direct injection of underivatized reaction mixtures often results in "ghost peaks" or quantitative losses because the lactam ring interacts with silanol groups (


) in the liner or column, causing irreversible adsorption or catalytic ring opening.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table contrasts GC-MS performance against HPLC and GC-FID for this specific chemical class.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Specificity High. EI spectra distinguish lactams from ring-opened isomers (e.g., m/z 85 vs m/z 86).Low. Relies solely on Retention Time (RT). Co-elution is common for isomers.Medium. Good for quantification, blind to identity.
Sensitivity High. SIM mode allows detection of ppm-level genotoxic impurities (e.g., hydrazines).Medium. Limited by the chromophore extinction coefficient of the lactam ring (weak UV absorption <210 nm).High. Excellent linearity for bulk purity.
Matrix Tolerance Medium. Requires clean-up or "shoot-and-dilute" to prevent liner contamination.High. Can handle aqueous/salt-heavy reaction mixtures directly.Medium. Susceptible to matrix contamination.
Structural Insight Excellent. Fragmentation patterns reveal substitution points (

- vs

-alkylation).
None. Requires MS coupling (LC-MS) for structure.None.
Decision Matrix: When to Use Which?

DecisionMatrix Start Start: Analyze Pyrrolidinone Mixture IsVolatile Are all components volatile (BP < 300°C)? Start->IsVolatile ThermalStable Is the derivative thermally stable? IsVolatile->ThermalStable Yes HPLC METHOD B: HPLC-UV/MS (Reverse Phase) IsVolatile->HPLC No (Salts/Polymers) IsTrace Is trace impurity ID required? GCMS METHOD A: GC-MS (Polar Column) IsTrace->GCMS Yes (Structure needed) IsTrace->HPLC No (Quant only) ThermalStable->IsTrace Yes DerivGC METHOD C: Derivatization (TMS) + GC-MS ThermalStable->DerivGC No (Labile H)

Figure 1: Analytical decision matrix for selecting the optimal chromatography technique based on sample volatility and stability.

Part 3: Method Development & Optimization

To successfully analyze pyrrolidinones by GC-MS, you must deviate from the standard "5% Phenyl" column approach.

Stationary Phase Selection
  • Standard (Avoid): 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Why? The polarity mismatch causes severe tailing for free lactams like 2-pyrrolidinone.

  • Recommended: Cyanopropyl-phenyl (e.g., DB-23 or DB-624) or Polyethylene Glycol (WAX).

    • Scientific Rationale: The cyanopropyl functional group possesses a strong dipole moment that interacts favorably with the lactam amide group, improving peak symmetry and separation efficiency for polar impurities like

      
      -methylsuccinimide (NMS) [1].
      
Inlet Parameters (The Critical Control Point)

Lactams are prone to "backflash" if the solvent expansion volume exceeds the liner capacity.

  • Liner: Ultra-Inert Split liner with deactivated glass wool. The wool increases surface area for vaporization but must be deactivated to prevent adsorption.

  • Temperature: 250°C. (Too high = thermal degradation; Too low = poor volatilization of dimers).

Part 4: Experimental Protocol

This protocol is designed for the monitoring of a generic


-alkylation reaction of 2-pyrrolidinone.
Reagents & Equipment[1][2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

  • Internal Standard (ISTD): Quinoline (structurally rigid, similar boiling point, distinct MS signal).

  • Derivatizing Agent (Optional): BSTFA + 1% TMCS (for ring-opened by-products).

Step-by-Step Workflow

Step 1: Sample Preparation (Quench & Dilute)

  • Take 50 µL of the reaction mixture.

  • Quench: Add to 950 µL of DCM. (If reaction uses strong bases like NaH, quench with saturated

    
     first, extract organic layer).
    
  • ISTD Addition: Add 10 µL of Quinoline stock solution (1 mg/mL).

  • Filtration: Filter through 0.2 µm PTFE syringe filter into an autosampler vial.

Step 2: GC-MS Acquisition Parameters

  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-WaxUI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 1 min) – Traps volatiles.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min at 240°C – Elutes dimers/trimers.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 35 – 400.

Step 3: Data Processing

  • Extract Ion Chromatograms (EIC) for specific m/z values to improve signal-to-noise ratio in dirty matrices.

Workflow Diagram

Workflow Rxn Reaction Mixture Quench Quench/Extract (DCM/Water) Rxn->Quench Filter Filter (0.2 µm) & Add ISTD Quench->Filter Inject Split Injection (250°C) Filter->Inject Sep Separation (WAX Column) Inject->Sep Detect MS Detection (EI 70eV) Sep->Detect

Figure 2: Sample preparation and analysis workflow for pyrrolidinone reaction monitoring.

Part 5: Data Interpretation & Case Study

Fragmentation Mechanics

Correct identification relies on understanding the Electron Ionization (EI) fragmentation pathways of the pyrrolidinone ring.

  • 2-Pyrrolidinone (MW 85):

    • Molecular Ion (

      
      ):  m/z 85 (Strong).
      
    • Base Peak: m/z 42 (Loss of

      
      , ring cleavage).
      
    • Mechanism: The cyclic amide is stable, but high energy impacts cleave the ring adjacent to the carbonyl [2].

  • 
    -Methyl-2-Pyrrolidone (NMP, MW 99): 
    
    • Molecular Ion (

      
      ):  m/z 99.
      
    • Primary Fragment: m/z 44 (Methyl-amine fragment).

Impurity Identification Table

The following table lists common by-products found in pyrrolidinone synthesis (e.g., Reppe synthesis or cyclization).

CompoundStructure TypeKey Ions (m/z)Origin

-Butyrolactone (GBL)
Starting Material86 (

), 42, 29
Unreacted feedstock.

-Methylsuccinimide (NMS)
Oxidation By-product113 (

), 58
Oxidation of NMP or over-reaction.
4-(Methylamino)butanoic acid Ring-OpenedNot detected directlyHydrolysis product (Requires TMS derivatization).
1,1'-[Ethane-1,2-diyl]bis(pyrrolidin-2-one) Dimer196 (

), 84
Radical coupling during vinylation.

Expert Note: If you observe a peak with m/z 86 that is not GBL, check for ring-opened isomers. However, free amino acids rarely elute on GC without derivatization; they usually degrade in the injector. If you suspect ring opening, you must derivatize with BSTFA [3].

References

  • Agilent Technologies.[1] (2025).[1][2][3] Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectrum of 2-Pyrrolidinone. SRD 69.[3][4] Retrieved from [Link]

Sources

Comparative

Comparison of Acylating Strength: N-Acylimidazoles vs. N-Acylpyrrolidinones

Executive Summary The Bottom Line: In the hierarchy of acylating agents, N-acylimidazoles are significantly stronger electrophiles than N-acylpyrrolidinones. N-Acylimidazoles (e.g., N-acetylimidazole) function as "active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In the hierarchy of acylating agents, N-acylimidazoles are significantly stronger electrophiles than N-acylpyrrolidinones.

  • N-Acylimidazoles (e.g., N-acetylimidazole) function as "active amides." They are kinetically unstable toward hydrolysis and react rapidly with nucleophiles (amines, alcohols) under mild conditions. Their reactivity stems from the aromatic character of the imidazole ring, which competes with the exocyclic carbonyl for the nitrogen lone pair, combined with the excellent leaving group ability of imidazole (

    
     ~6.95).
    
  • N-Acylpyrrolidinones (e.g., N-acetylpyrrolidinone) are "activated amides" relative to dialkyl amides but are kinetically stable enough to be isolated and stored. They require higher temperatures or catalysis to transfer their acyl group. Their lower reactivity is due to the higher basicity of the pyrrolidinone leaving group (

    
     ~11.3) and stronger amide resonance stabilization.
    

Application Scientist Insight: Choose N-acylimidazoles for in situ activation (like CDI couplings) where speed is critical. Choose N-acylpyrrolidinones (or their oxazolidinone cousins) when you need a stable intermediate that can be purified before a controlled acyl transfer or kinetic resolution step.

Mechanistic Foundation

To understand the disparity in acylating strength, we must look at the transition state energy and the stability of the leaving group.

Electronic Activation & Resonance Competition

The acylating strength of an amide


 is inversely proportional to the strength of the 

resonance interaction.
  • N-Acylimidazole (The "Azolide"): The nitrogen lone pair is part of the imidazole ring's

    
    -system. To maintain the aromatic sextet of the imidazole ring, the nitrogen lone pair is less available to donate into the exocyclic carbonyl. This "resonance robbery" leaves the carbonyl carbon electron-deficient and highly susceptible to nucleophilic attack.
    
  • N-Acylpyrrolidinone (The Imide-like System): While technically an imide (acyl group attached to a lactam nitrogen), the planar 5-membered ring forces the nitrogen lone pair to align well with the carbonyls. Although there is competition between the endocyclic and exocyclic carbonyls, the resonance stabilization is significant enough to render the molecule stable at room temperature.

Leaving Group Physics (The Factor)

The rate of the breakdown of the tetrahedral intermediate depends heavily on the "nucleofugality" (leaving group ability) of the nitrogen species.

SpeciesConjugate Acid

(approx. in

)
Leaving Group Ability
Imidazole Imidazolium (

)
6.95 High (Neutral species leaves easily)
Pyrrolidinone Protonated Pyrrolidinone~0 (O-protonated)Low (Requires catalysis)
Pyrrolidine Pyrrolidinium11.3 Very Low (Poor LG)

Note: In a neutral mechanism, the leaving group for N-acylimidazole is neutral imidazole. For N-acylpyrrolidinone, the leaving group would be the pyrrolidinone anion (highly basic, unstable) or requires protonation (acid catalysis).

Pathway Visualization

The following diagram illustrates the energy barrier difference. N-acylimidazole has a lower activation energy (


) due to ground-state destabilization and a better leaving group.

AcylationPathway Start Reagents (R-CO-LG + Nuc) TS_Im TS: N-Acylimidazole (Low Barrier, Fast) Start->TS_Im  Fast Attack   TS_Pyr TS: N-Acylpyrrolidinone (High Barrier, Slow) Start->TS_Pyr  Slow Attack   Inter_Im Tetrahedral Intermediate (Im) TS_Im->Inter_Im Inter_Pyr Tetrahedral Intermediate (Pyr) TS_Pyr->Inter_Pyr Product Acylated Product (R-CO-Nuc + LG) Inter_Im->Product  Fast Collapse (LG pKa ~7)   Inter_Pyr->Product  Slow Collapse (LG pKa ~11)  

Figure 1: Comparative reaction coordinate pathway showing the kinetic advantage of N-acylimidazoles.

Comparative Performance Data

The following data highlights the stark contrast in hydrolytic stability, which serves as a proxy for acylating potential (reactivity toward water).

FeatureN-AcetylimidazoleN-Acetylpyrrolidinone
Reactivity Class Active Amide (Azolide)Stable Imide / Activated Amide
Hydrolysis

(pH 7, 25°C)
~40 - 60 minutes Stable (Days to Weeks)
Leaving Group Imidazole2-Pyrrolidinone
LG Conjugate Acid

6.95~11.3 (for N-H deprotonation)
IR Carbonyl Stretch ~1740-1750

(Strained/Active)
~1690-1730

(Split doublet)
Typical Use Case Peptide coupling, EsterificationKinetic resolution, Chiral aux.

Key Experimental Observation: In a direct competition experiment involving aminolysis with benzylamine in


 at 25°C:
  • N-Acetylimidazole: >95% conversion to N-benzylacetamide within 1 hour.

  • N-Acetylpyrrolidinone: <5% conversion after 24 hours (requires heat or DMAP catalysis).

Experimental Protocols

Synthesis & Reactivity Assay Workflow[1]

ExperimentalWorkflow cluster_0 Preparation (In Situ vs Isolated) cluster_1 Kinetic Assay Step1A N-Acylimidazole Gen. (RCOOH + CDI in THF) *CO2 evolution visible* Step2 Add Nucleophile (1.0 eq Benzylamine) Solvent: DCM, 25°C Step1A->Step2 Use immediately Step1B N-Acylpyrrolidinone Gen. (AcCl + Pyrrolidinone + LiBu) *Requires workup* Step1B->Step2 Dissolve isolated solid Step3 Monitor via TLC/HPLC Timepoints: 10m, 1h, 24h Step2->Step3

Figure 2: Workflow for generating and testing acylating agents.

Detailed Methodology
Protocol A: Generation of N-Acetylimidazole (In Situ)

Rationale: Due to moisture sensitivity, this is best generated fresh.

  • Dissolution: Dissolve 1.0 eq of Carboxylic Acid in anhydrous THF (0.5 M).

  • Activation: Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI).

  • Validation: Observe vigorous evolution of

    
     gas. Stir for 1 hour at RT.
    
  • Usage: Add the nucleophile (amine/alcohol) directly to this solution.

    • Note: If the solution remains clear, activation is likely successful. Precipitates may indicate urea byproducts.

Protocol B: Reactivity Comparison Assay
  • Setup: Prepare two vials.

    • Vial A: 1.0 mmol N-Acetylimidazole in 2 mL

      
      .
      
    • Vial B: 1.0 mmol N-Acetylpyrrolidinone in 2 mL

      
      .
      
  • Initiation: Add 1.0 mmol of Benzylamine to both vials simultaneously.

  • Monitoring: Analyze by

    
    -NMR immediately.
    
    • Vial A: Look for the shift of the acetyl methyl group from

      
       2.7 (imidazole) to 
      
      
      
      2.0 (amide product). Expect rapid disappearance of starting material.
    • Vial B: Expect minimal change in the acetyl methyl signal (

      
       2.6) over the first hour.
      

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentReason
Coupling a sensitive acid to an amine N-Acylimidazole Fast reaction at RT avoids thermal degradation.
Esterification of tertiary alcohols N-Acylimidazole High reactivity overcomes steric hindrance (often requires DBU).
Kinetic Resolution (Enzymatic) N-Acylpyrrolidinone Stability allows enzymes (lipases) to select one enantiomer without spontaneous background hydrolysis.
Long-term storage of activated acid N-Acylpyrrolidinone Shelf-stable solid; N-acylimidazoles degrade with moisture.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).[1] Angewandte Chemie International Edition, 1(7), 351-367. Link

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters.[2] Journal of the American Chemical Society, 82(7), 1778–1786. Link

  • Blackburn, G. M., & Jencks, W. P. (1968). The Mechanism of the Aminolysis of Methyl Formate and N-Acetylimidazole. Journal of the American Chemical Society, 90(10), 2638–2645. Link

  • Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link (Demonstrates stability/utility of N-acyl oxazolidinones/lactams).

  • Kirby, A. J. (2000). Crystallographic Approaches to Transition State Structure. Accounts of Chemical Research, 33(1), 1–2. Link (Discussion on twisted amides and reactivity).

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in 1-Butanoylpyrrolidin-2-one

For researchers and professionals in drug development, ensuring the purity of any chemical entity is paramount. 1-Butanoylpyrrolidin-2-one, a derivative of the versatile 2-pyrrolidinone scaffold, is no exception.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, ensuring the purity of any chemical entity is paramount. 1-Butanoylpyrrolidin-2-one, a derivative of the versatile 2-pyrrolidinone scaffold, is no exception. Its impurity profile can significantly impact downstream applications, from reaction kinetics to the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to identify and characterize these impurities, grounded in field-proven insights and experimental data.

The core challenge in impurity profiling lies not just in detection, but in unambiguous structural elucidation, often from complex matrices and at low concentrations.[1] A multi-modal spectroscopic approach is therefore not just recommended; it is essential for a robust, self-validating analytical workflow. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, detailing not only the "how" but the critical "why" behind each experimental choice.

Understanding the Impurity Landscape

Impurities in a batch of 1-Butanoylpyrrolidin-2-one can originate from several sources, broadly categorized under regulatory frameworks like the ICH guidelines.[2]

  • Organic Impurities: These are the most common and structurally diverse.

    • Starting Materials: Unreacted 2-pyrrolidinone or butyric acid/anhydride/chloride.

    • By-products: Compounds formed from side-reactions during the synthesis.

    • Intermediates: Partially reacted species.

    • Degradation Products: Resulting from hydrolysis (e.g., ring-opening to form 4-butyramidobutanoic acid) or other decomposition pathways.

  • Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[2]

This guide will focus on the identification of organic impurities, which present the greatest challenge for structural characterization.

The Analytical Workflow: An Integrated Spectroscopic Approach

The effective identification of an unknown impurity is rarely accomplished with a single technique. It requires a logical, tiered workflow where the strengths of each method are leveraged to build a complete structural picture. The process begins with detection and separation, typically via chromatography, followed by a spectroscopic investigation to determine molecular weight and elucidate the exact atomic arrangement.

G cluster_0 Phase 1: Detection & Hypothesis cluster_1 Phase 2: Isolation & Confirmation Bulk Bulk 1-Butanoylpyrrolidin-2-one HPLC Purity Assessment (HPLC-UV) Bulk->HPLC ImpurityPeak Impurity Peak Detected HPLC->ImpurityPeak LCMS LC-MS Analysis ImpurityPeak->LCMS MW_Formula Hypothesis Generation: - Molecular Weight - Potential Formula LCMS->MW_Formula PrepHPLC Impurity Isolation (Preparative HPLC) MW_Formula->PrepHPLC Proceed to Isolation IsolatedImpurity Pure Impurity Fraction NMR NMR Analysis (1H, 13C, 2D) IsolatedImpurity->NMR FTIR FTIR Analysis IsolatedImpurity->FTIR Structure Definitive Structure Elucidation NMR->Structure FTIR->Structure G Impurity Unknown Impurity MS Mass Spectrometry (LC-MS) Impurity->MS What is its mass & formula? NMR NMR Spectroscopy Impurity->NMR How are its atoms connected? FTIR FTIR Spectroscopy Impurity->FTIR What functional groups does it have?

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Safety & Regulatory Compliance

Safety

1-Butanoylpyrrolidin-2-one proper disposal procedures

Comprehensive Guide to 1-Butanoylpyrrolidin-2-one: Operational Handling and Proper Disposal Procedures As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to 1-Butanoylpyrrolidin-2-one: Operational Handling and Proper Disposal Procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe integration of specialized organic solvents and intermediates into their workflows. 1-Butanoylpyrrolidin-2-one (CAS: 22707-38-6)[1], an N-acylpyrrolidone derivative, is a highly effective compound utilized in advanced chemical synthesis and formulation. However, its unique nitrogenous ring structure demands strict adherence to specialized handling and disposal protocols.

This guide moves beyond basic safety data sheets to explain the causality behind these protocols. By understanding the mechanistic reasons behind environmental persistence and thermal decomposition, your laboratory can implement a self-validating safety system that protects personnel, ensures regulatory compliance, and minimizes environmental impact.

Physicochemical Profiling & Hazard Causality

To design an effective disposal plan, we must first analyze the physicochemical properties that dictate the compound's behavior in the environment and under thermal stress.

Table 1: Physicochemical & Hazard Summary of 1-Butanoylpyrrolidin-2-one

Property / HazardData / SpecificationOperational & Disposal Implication
CAS Number 22707-38-6Essential for accurate RCRA waste manifesting and inventory tracking[1].
Molecular Formula C₈H₁₃NO₂The presence of the nitrogen atom dictates the formation of toxic byproducts during combustion.
Thermal Decomposition Emits toxic nitrogen oxides (NOx)Prohibits standard open-air burning; mandates the use of an alkaline flue gas scrubber during incineration[2].
Environmental Fate Variable biodegradabilityProhibits drain disposal; requires specific bacterial consortiums for primary degradation[3].
Solubility Highly miscible in organic solventsSpills will rapidly spread if mixed with other lab solvents; requires immediate containment with inert absorbents.

The Science of Disposal: Why Standard Methods Fail

A common operational error in laboratories is treating specialized nitrogenous solvents like standard volatile organic compounds (VOCs). Here is the scientific rationale behind our strict disposal requirements:

  • The Prohibition of Drain Disposal: While pyrrolidone derivatives are highly miscible in water, they exhibit complex environmental degradation profiles. Research demonstrates that the primary degradation of substituted pyrrolidones requires specific bacterial consortiums that are not universally present in standard municipal wastewater treatment plants[3]. Discharging this compound into the sewer system risks contaminating aquatic ecosystems and disrupting the microbial balance of activated sludge in treatment facilities.

  • The Necessity of Scrubbed Incineration: When 1-Butanoylpyrrolidin-2-one is subjected to high heat, the nitrogen atom within the pyrrolidone ring prevents clean combustion into just CO₂ and H₂O. Instead, thermal decomposition generates highly toxic nitrogen oxide (NOx) fumes[2]. Therefore, standard incineration is insufficient. The disposal facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete combustion of VOCs) and an alkaline flue gas scrubber (to neutralize the acidic NOx emissions before atmospheric release)[4].

Step-by-Step Methodologies

Protocol A: Spill Containment and Remediation Workflow

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and environmental contamination.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, maximize room exhaust ventilation to prevent the accumulation of potentially irritating vapors.

  • Inert Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Crucial Step: Do not use combustible materials like sawdust, as they can create a fire hazard when mixed with concentrated organic liquids.

  • Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty, chemically resistant polyethylene bag or a dedicated hazardous waste pail.

  • Decontamination: Wash the spill site thoroughly with water and a laboratory-grade detergent. Collect all rinsate using absorbent pads and add them to the solid waste container.

Protocol B: Waste Segregation and Disposal Preparation

To ensure compliance with EPA/RCRA guidelines and facilitate safe transport to a licensed chemical destruction plant[5], follow this workflow for routine waste generation:

  • Liquid Waste Segregation: Collect liquid 1-Butanoylpyrrolidin-2-one waste in a dedicated, halogen-free organic waste carboy. Do not mix this waste stream with strong acids, oxidizing agents, or halogenated solvents unless explicitly planned and labeled, as incompatible mixtures can lead to exothermic reactions.

  • Solvent Mixing (Optional but Recommended): To facilitate efficient incineration, the waste can be dissolved or mixed with a highly combustible, compatible solvent (e.g., ethanol or acetone) prior to collection by the disposal vendor[4].

  • RCRA Labeling: Clearly label the container as "Hazardous Waste - Toxic Organic Liquid (Contains 1-Butanoylpyrrolidin-2-one)". Include the CAS number (22707-38-6) and note the potential for NOx emission upon combustion.

  • Vendor Handoff: Transfer the sealed, labeled containers to a licensed professional waste disposal service. You must verify that their facility utilizes controlled incineration with flue gas scrubbing[5].

Disposal Workflow Visualization

The following diagram illustrates the validated lifecycle of 1-Butanoylpyrrolidin-2-one waste, from generation to safe atmospheric release.

G Start 1-Butanoylpyrrolidin-2-one Waste Generation LiquidWaste Liquid Waste Collection (Compatible Solvent) Start->LiquidWaste SolidWaste Solid Waste Collection (Contaminated Absorbents) Start->SolidWaste Segregation Waste Segregation & RCRA Labeling LiquidWaste->Segregation SolidWaste->Segregation Incinerator Chemical Incinerator (>1000°C) Segregation->Incinerator Transport to Licensed Facility Afterburner Afterburner (Complete VOC Combustion) Incinerator->Afterburner Scrubber Alkaline Scrubber (NOx Neutralization) Afterburner->Scrubber Exhaust Gas SafeRelease Safe Atmospheric Release Scrubber->SafeRelease

Chemical waste segregation and controlled incineration workflow for pyrrolidone derivatives.

References

Sources

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